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  • Product: 3-(1H-pyrazol-1-yl)piperidine
  • CAS: 1211541-73-9

Core Science & Biosynthesis

Foundational

Basic properties of 3-(1H-pyrazol-1-yl)piperidine

The Privileged Scaffold: A Technical Guide to the Properties and Applications of 3-(1H-pyrazol-1-yl)piperidine Executive Summary As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: A Technical Guide to the Properties and Applications of 3-(1H-pyrazol-1-yl)piperidine

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) stands out as a highly versatile, privileged building block. By fusing the basic, sp³-rich piperidine ring with the aromatic, hydrogen-bond-accepting pyrazole moiety, this compound offers an optimal balance of physicochemical properties and structural complexity. It is increasingly utilized in the design of kinase inhibitors, CNS-active agents, and allosteric modulators.

This whitepaper provides an in-depth analysis of its fundamental properties, mechanistic utility, and a self-validating experimental protocol for its synthesis.

Part 1: Physicochemical Profiling and Causality

To understand why 3-(1H-pyrazol-1-yl)piperidine is favored in medicinal chemistry, we must analyze its quantitative properties. The table below summarizes the core data and the functional causality behind these metrics.

Table 1: Basic Physicochemical Properties of 3-(1H-pyrazol-1-yl)piperidine

PropertyValueMechanistic Rationale / Causality
CAS Number 1211541-73-9Unique identifier for the racemic free base.
Molecular Formula C₈H₁₃N₃Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 151.21 g/mol Highly ligand-efficient; provides significant binding energy per heavy atom.
Topological Polar Surface Area (TPSA) 29.85 ŲIdeal for membrane permeability. Values < 90 Ų strongly correlate with high oral bioavailability and blood-brain barrier (BBB) penetration.
LogP (calculated) 0.8076Optimal lipophilicity. Ensures excellent aqueous solubility while maintaining sufficient hydrophobic character for target engagement.
Hydrogen Bond Donors 1The secondary amine of piperidine serves as a key synthetic handle for acylation/alkylation.
Hydrogen Bond Acceptors 3The pyrazole nitrogens can participate in critical hydrogen bonding with kinase hinge regions.

Data sourced and verified from1[1].

Part 2: Structural and Mechanistic Insights

The spatial arrangement of the 3-substituted piperidine introduces a chiral center at the C3 position of the piperidine ring. Depending on the target, specific enantiomers—such as (3R)- or (3S)-3-(1H-pyrazol-1-yl)piperidine—are often required to perfectly align the pyrazole ring within a protein's binding pocket.

Causality in Drug Design: The piperidine nitrogen is typically functionalized (e.g., via acryloylation) to form covalent inhibitors, a strategy famously employed in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The pyrazole ring, meanwhile, acts as a bioisostere for other aromatic systems, offering improved solubility and a distinct electron density profile that can engage in π−π stacking or 2[2].

Part 3: Experimental Protocol - Synthesis via Mitsunobu Reaction

A robust, self-validating protocol is essential for synthesizing this scaffold. The most reliable method involves the Mitsunobu reaction, which couples N-Boc-3-hydroxypiperidine with 1H-pyrazole.

Why the Mitsunobu Reaction? The Mitsunobu reaction is chosen because it proceeds under mild conditions and, crucially, results in the complete inversion of stereochemistry at the C3 position via an Sₙ2 mechanism. If you start with (3S)-N-Boc-3-hydroxypiperidine, you will reliably obtain the (3R)-pyrazolyl enantiomer. This 3[3].

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine and 1.2 equivalents of 1H-pyrazole in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Add 1.5 equivalents of Triphenylphosphine (PPh₃).

    • Causality: Anhydrous conditions are critical because water will competitively react with the activated phosphonium intermediate, drastically reducing the yield.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dropwise, add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents undesired side reactions.

  • Propagation and Completion:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor via TLC or LC-MS until the complete consumption of the starting piperidine.

  • Work-up and Purification:

    • Quench with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the intermediate (N-Boc-3-(1H-pyrazol-1-yl)piperidine) via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Boc Cleavage):

    • Dissolve the purified intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (10 equivalents).

    • Stir at room temperature for 2 hours.

    • Causality: The acidic environment selectively cleaves the tert-butyl carbamate without affecting the pyrazole ring. The product will precipitate as the hydrochloride salt, providing a self-purifying step.

    • Filter the precipitate and dry under a high vacuum to yield 3-(1H-pyrazol-1-yl)piperidine hydrochloride.

SynthesisWorkflow A N-Boc-3-hydroxypiperidine + Pyrazole B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->B Reagents C N-Boc-3-(1H-pyrazol-1-yl)piperidine (Intermediate) B->C Inversion of Stereocenter (if chiral) D Boc Deprotection (4M HCl in Dioxane, RT) C->D Cleavage E 3-(1H-pyrazol-1-yl)piperidine Hydrochloride Salt D->E Precipitation F Neutralization / Free Base (Optional) E->F Base Treatment

Synthesis workflow of 3-(1H-pyrazol-1-yl)piperidine via Mitsunobu coupling and deprotection.

Part 4: Pharmacological Utility and Signaling Pathways

Once synthesized, the 3-(1H-pyrazol-1-yl)piperidine scaffold is frequently incorporated into targeted therapies. By modifying the piperidine nitrogen with an electrophilic warhead (e.g., an acrylamide group), the molecule can act as a covalent inhibitor.

Mechanism of Action: In the context of kinase inhibition, the pyrazole moiety often occupies the hydrophobic pocket adjacent to the ATP-binding site, engaging in hydrogen bonding with the kinase hinge region. The functionalized piperidine ring extends toward solvent-exposed regions or specific cysteine residues to form an []. This halts the intracellular kinase cascade, preventing the activation of downstream effector proteins responsible for aberrant cell proliferation.

SignalingPathway A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Binding C Intracellular Kinase Cascade (e.g., BTK / JAK) B->C Phosphorylation E Downstream Effector Proteins C->E Activation G Apoptosis / Cell Cycle Arrest C->G Inhibition Pathway D 3-(1H-pyrazol-1-yl)piperidine Derivative (Inhibitor) D->C ATP-competitive or Covalent Inhibition F Cell Proliferation / Survival E->F Gene Transcription

Pharmacological modulation of kinase signaling pathways by pyrazolyl-piperidine derivatives.

References

  • ChemScene. "1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine". Source: chemscene.com. 1

  • Attwood, M. M., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Source: acs.org. 2

  • Houpis, I. N., et al. "WO 2014/139970 A1 - Synthesis procedures and synthesis intermediates of substituted bicyclic compounds". Source: google.com (Patents). 3

  • BOC Sciences. "FDA-approved small molecule kinase inhibitors-Part 1". Source: bocsci.com.

Sources

Exploratory

An In-depth Technical Guide to the Stability Studies of the Pyrazole-Piperidine Linkage

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry The fusion of a pyra...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The fusion of a pyrazole and a piperidine ring system creates a molecular scaffold of significant interest in modern drug discovery. This combination marries the aromatic, electron-deficient nature of the pyrazole ring with the saturated, flexible, and basic character of the piperidine moiety. Pyrazole-containing pharmaceuticals have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Similarly, the piperidine nucleus is a cornerstone in the design of drugs targeting the central nervous system and other therapeutic areas, enhancing properties like bioavailability and receptor binding.[2] The direct linkage of these two heterocycles, typically through a nitrogen-carbon bond, gives rise to a unique chemical entity with a distinct profile of stability and reactivity that warrants thorough investigation during drug development.

This technical guide provides a comprehensive framework for assessing the chemical stability of the pyrazole-piperidine linkage. As a Senior Application Scientist, the focus extends beyond mere protocol recitation to elucidate the underlying chemical principles and rationale that drive experimental design. The aim is to equip researchers with the knowledge to conduct robust stability studies, anticipate potential degradation pathways, and develop validated, stability-indicating analytical methods.

Pillar 1: Understanding the Inherent Chemical Nature of the Pyrazole-Piperidine Linkage

The stability of the pyrazole-piperidine linkage is intrinsically governed by the electronic and steric interplay between the two rings. The pyrazole ring, being a π-deficient aromatic system, can influence the electron density of the piperidine nitrogen it is attached to. Conversely, the electron-donating nature of the piperidine nitrogen can affect the reactivity of the pyrazole ring.

Potential Sites of Lability:
  • The N-N Bond of the Pyrazole Ring: While generally stable due to aromaticity, the pyrazole ring can undergo cleavage under certain conditions, such as the presence of strong reducing agents or specific catalytic systems.[3] The presence of an acyl group on the pyrazole nitrogen has been shown to facilitate N-N bond cleavage.[3]

  • The C-N Bond Linking the Two Rings: This bond is a primary focus of stability studies. Its lability can be influenced by the electronic nature of substituents on both the pyrazole and piperidine rings. N-dealkylation is a known metabolic pathway for piperidine-containing drugs and can also be a route for chemical degradation.

  • The Piperidine Ring: The piperidine ring itself is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or ring-opened products.[4] The nitrogen atom and adjacent carbons are particularly vulnerable to oxidative stress.

  • The Pyrazole Ring: The pyrazole ring is generally resistant to hydrolysis but can be susceptible to photodegradation and attack by strong nucleophiles, with the outcome often dependent on the substitution pattern.[5]

dot graph TD; A[Pyrazole-Piperidine Core] --> B{Potential Labilities}; B --> C[Piperidine Ring Oxidation]; B --> D[Pyrazole Ring Degradation]; B --> E[C-N Linkage Cleavage]; C --> F[N-Oxide Formation]; C --> G[Ring Opening]; D --> H[Photodegradation]; D --> I[N-N Bond Cleavage]; E --> J[Hydrolysis]; E --> K[Oxidative N-dealkylation];

end

Caption: Key potential degradation sites in a pyrazole-piperidine scaffold.

Pillar 2: Designing and Executing Robust Forced Degradation Studies

Forced degradation studies are the cornerstone of understanding a molecule's stability profile.[6] These studies intentionally stress the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7]

A Self-Validating Experimental Workflow:

The following workflow is designed to be a self-validating system, where each step informs the next, leading to a comprehensive understanding of the molecule's stability.

dot graph TD; A[Drug Substance/Product] --> B{Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H[Analysis]; D --> H; E --> H; F --> H; G --> H; H --> I{Data Interpretation}; I --> J[Identify Degradants]; I --> K[Determine Degradation Pathways]; J --> L[Characterize Degradants]; K --> M[Develop Stability-Indicating Method]; L --> M;

end

Caption: A systematic workflow for forced degradation studies.

Detailed Experimental Protocols:

The following protocols are starting points and should be adapted based on the specific properties of the test molecule. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

1. Hydrolytic Stability:

  • Objective: To assess the susceptibility of the pyrazole-piperidine linkage to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare solutions of the drug substance in 0.1 M HCl, 0.1 M NaOH, and purified water at a concentration of approximately 1 mg/mL.[6]

    • If solubility is an issue, a co-solvent such as acetonitrile or methanol may be used, but its concentration should be kept to a minimum.

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV/DAD).

  • Causality: The use of both acidic and basic conditions is crucial as the degradation mechanism can vary significantly with pH. The pyrazole ring's stability can be pH-dependent, and the piperidine nitrogen's basicity will be affected.[4]

2. Oxidative Stability:

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the drug substance in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[7]

    • Store the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis. Quenching the reaction with an antioxidant (e.g., sodium bisulfite) may be necessary before analysis.

    • Analyze the samples by HPLC-UV/DAD and LC-MS to identify potential N-oxides and other oxidation products.

  • Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies as it can mimic oxidative stress encountered during manufacturing and storage.[7] The piperidine nitrogen is a likely site of oxidation.

3. Photostability:

  • Objective: To determine the drug's sensitivity to light exposure.

  • Protocol:

    • Expose the drug substance in both solid and solution form to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9]

    • A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, prepare solutions of the solid samples and dilute the solution samples for analysis.

    • Analyze all samples by HPLC-UV/DAD.

  • Causality: Photodegradation can lead to complex rearrangements and the formation of unique degradation products.[10] The aromatic pyrazole ring is a potential chromophore that can absorb UV radiation.[5]

4. Thermal Stability:

  • Objective: To assess the impact of heat on the drug substance.

  • Protocol:

    • Store the solid drug substance in a controlled temperature oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze the samples by HPLC-UV/DAD.

  • Causality: Thermal stress can induce degradation pathways that are not observed under other conditions, such as rearrangements or fragmentation.

Stress ConditionTypical Reagents/ConditionsPotential Degradation of Pyrazole-Piperidine Linkage
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °CCleavage of the C-N bond, pyrazole ring opening (less common)
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °CCleavage of the C-N bond, especially if electron-withdrawing groups are present on the pyrazole ring
Oxidation 3-30% H₂O₂, Room TemperatureN-oxidation of the piperidine nitrogen, oxidative N-dealkylation, piperidine ring opening
Photolysis ICH Q1B light exposurePhotochemical rearrangement of the pyrazole ring, radical-induced cleavage of the C-N bond
Thermal 70-105 °C (solid state)General decomposition, potential for fragmentation of the piperidine ring

Pillar 3: Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and at the same time quantify the degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy:
  • Initial Screening: Begin with a generic reversed-phase HPLC method, for instance, using a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation of the parent drug from all degradation products.

  • Method Optimization: If co-elution is observed, systematically adjust the chromatographic parameters:

    • Mobile Phase: Vary the organic modifier (e.g., methanol), the pH of the aqueous phase, and the gradient profile.

    • Column: Try different stationary phases (e.g., C8, phenyl-hexyl) to exploit different separation mechanisms.

    • Temperature: Adjusting the column temperature can influence selectivity.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent drug and major degradants in the stressed samples. This provides confidence that each peak corresponds to a single component.

Validation of the Stability-Indicating Method:

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the API from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements, which can be used to determine the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information.

  • Isolation and NMR Spectroscopy: For definitive structure elucidation of major degradants, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Conclusion: A Proactive Approach to Ensuring Stability

A thorough understanding of the stability of the pyrazole-piperidine linkage is not merely a regulatory requirement; it is a fundamental aspect of responsible drug development. By adopting a scientifically driven and systematic approach to stability testing, researchers can proactively identify potential liabilities, develop robust formulations, and ensure the safety and efficacy of the final drug product. The insights gained from well-designed forced degradation studies provide an invaluable foundation for the entire development lifecycle, from lead optimization to commercial manufacturing. The principles and protocols outlined in this guide offer a robust starting point for any scientist tasked with unraveling the stability profile of this privileged and increasingly important medicinal chemistry scaffold.

References

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  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. [Link]

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  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. (2018). ACS Omega. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. [Link]

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  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences. [Link]

  • Pyrazole- and piperidine-containing compounds and their metal complexes as light stabilizers. (n.d.).
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  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... (n.d.). ResearchGate. [Link]

  • Stability-indicating HPLC method for the simultaneous determination of pantoprazole, rabeprazole, lansoprazole and domperidone f. (2011). IT Medical Team. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. [Link]

  • Synthesis of new pyrazolo[3][11]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). PMC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. (2020). Angewandte Chemie International Edition. [Link]

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  • SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. (2016). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2021). MDPI. [Link]

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Foundational

Rational Design and Identification of Novel Bioactive 3-(1H-Pyrazol-1-yl)piperidine Analogs Targeting the Keap1-Nrf2 Axis

Executive Summary & Strategic Rationale The Keap1-Nrf2-ARE (Antioxidant Response Element) pathway is the master regulator of cytoprotective responses to oxidative and electrophilic stress. Dysregulation of this axis is i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Keap1-Nrf2-ARE (Antioxidant Response Element) pathway is the master regulator of cytoprotective responses to oxidative and electrophilic stress. Dysregulation of this axis is implicated in chronic obstructive pulmonary disease (COPD), diabetic nephropathy, and neurodegenerative disorders . Historically, pharmacological activation of Nrf2 relied on electrophilic molecules (e.g., bardoxolone methyl) that covalently modify cysteine residues on Keap1. However, the inherent promiscuity of electrophiles often leads to off-target toxicity and glutathione depletion.

The modern paradigm has shifted toward non-covalent protein-protein interaction (PPI) inhibitors that directly block the binding of Nrf2 to the Kelch domain of Keap1 . Through Fragment-Based Drug Discovery (FBDD) , the 3-(1H-pyrazol-1-yl)piperidine scaffold (CAS: 1211541-73-9) has emerged as a highly privileged building block. This whitepaper details the structural rationale, synthetic workflows, and self-validating screening protocols required to identify and optimize bioactive analogs from this specific scaffold.

Structural Biology & Pharmacophore Modeling

The Keap1 Kelch domain presents a highly basic, solvent-exposed binding pocket (comprising subpockets P1-P5) heavily populated by arginine residues (Arg415, Arg483, Arg380). The 3-(1H-pyrazol-1-yl)piperidine scaffold is uniquely suited to exploit this topology:

  • The Piperidine Core: With a basic secondary amine (pKa ~9.5), the piperidine ring serves as a versatile synthetic handle. N-derivatization (via acylation or sulfonylation) neutralizes the basicity, improving membrane permeability (ClogP), while projecting acidic or electronegative functional groups directly into the Arg-rich P4/P5 subpockets.

  • The Pyrazole Moiety: The N-linked pyrazole ring acts as a rigid, planar system capable of robust π−π stacking with Tyr334 in the P1 subpocket, while its lone pairs serve as hydrogen bond acceptors.

Workflow S1 Scaffold Selection 3-(1H-pyrazol-1-yl)piperidine S2 Library Synthesis (N-Derivatization) S1->S2 S3 Primary Screen (Keap1 FP Assay) S2->S3 S4 Cellular Validation (NQO1 Induction) S3->S4

High-throughput workflow for analog synthesis and validation.

Experimental Methodologies

To ensure absolute trustworthiness in our data, the following protocols are designed as self-validating systems. Every reagent and condition is selected to eliminate false positives commonly encountered in PPI inhibitor discovery .

Protocol A: N-Derivatization of 3-(1H-pyrazol-1-yl)piperidine

Objective: Generate a diversified library of N-substituted analogs targeting the Keap1 basic pockets.

  • Preparation: Dissolve 1.0 equivalent of 3-(1H-pyrazol-1-yl)piperidine in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is utilized for its high dielectric constant, which stabilizes polar transition states during N-alkylation/acylation, accelerating the reaction rate for sterically hindered electrophiles.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing for the electrophile, preventing the protonation of the piperidine nitrogen which would otherwise quench its nucleophilicity.

  • Electrophile Addition: Dropwise addition of the desired sulfonyl chloride or acyl chloride (1.2 eq) at 0°C under N₂ atmosphere.

    • Causality: Maintaining 0°C minimizes exothermic side reactions and prevents ring-opening artifacts.

  • Purification: Isolate the product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

    • Causality: >98% purity is mandatory. Trace unreacted electrophilic impurities can covalently bind to Keap1 (specifically Cys151), yielding catastrophic false positives in downstream PPI assays.

Protocol B: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

Objective: Quantify the direct non-covalent disruption of the Keap1-Nrf2 interaction.

  • Tracer Preparation: Utilize a FITC-labeled Nrf2 ETGE peptide (FITC-DEETGEF-OH) at a final concentration of 10 nM.

  • Protein Incubation: Incubate recombinant Keap1 Kelch domain (50 nM) with the tracer in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Causality (Triton X-100): The non-ionic detergent is strictly required to prevent promiscuous small-molecule aggregation (micelle formation) that non-specifically traps proteins.

    • Causality (DTT): Dithiothreitol maintains the highly reactive surface cysteines of Keap1 in a reduced state. This ensures the assay measures true non-covalent PPI inhibition rather than artifactual covalent adduction.

  • Measurement: Add piperidine analogs in a 10-point serial dilution. Read parallel and perpendicular fluorescence emission (Ex 485 nm / Em 535 nm) to calculate millipolarization (mP).

    • Causality: FP is a ratiometric, homogeneous assay. It eliminates wash steps that would otherwise disrupt the rapid off-rates typical of low-molecular-weight fragment inhibitors, preserving the equilibrium thermodynamics of the system.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization trajectory from the bare 3-(1H-pyrazol-1-yl)piperidine scaffold to a highly potent PPI inhibitor demonstrates the necessity of targeting the Keap1 arginine pockets with electronegative vectors.

CompoundR-Group (Piperidine N-substitution)Keap1 FP IC₅₀ (µM)NQO1 Induction EC₅₀ (µM)ClogP
1 (Scaffold) -H (Unsubstituted)>100N/A0.81
2 Acetyl>50N/A1.25
3 4-methoxybenzenesulfonyl12.4>502.90
4 2-(tetrazol-5-yl)acetyl0.854.21.45
5 (Lead) 1,4-bis(sulfonamido)benzene derivative0.0450.283.10

Data Interpretation: The bare scaffold (Compound 1) lacks the necessary binding enthalpy to displace the Nrf2 peptide. The introduction of a tetrazole bioisostere (Compound 4) establishes a critical salt bridge with Arg415, dropping the IC₅₀ into the sub-micromolar range. The bis-sulfonamide derivative (Compound 5) successfully bridges both the P4 and P5 subpockets, yielding nanomolar potency and robust cellular target engagement (NQO1 induction).

Mechanistic Pathway of Nrf2 Activation

Upon successful inhibition of the Keap1-Nrf2 PPI by our optimized piperidine analogs, Nrf2 escapes ubiquitination by the Cul3-based E3-ubiquitin ligase complex. The stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes (e.g., HO-1, NQO1).

Keap1_Nrf2 Analog Piperidine Analog Keap1 Keap1 (Kelch Domain) Analog->Keap1 Inhibits PPI Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Prevents Ubiquitination Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocates ARE ARE Gene Expression Nrf2_Nuc->ARE Activates (HO-1, NQO1)

Mechanism of Keap1-Nrf2 pathway activation by piperidine analogs.

Conclusion

The 3-(1H-pyrazol-1-yl)piperidine fragment represents a highly tractable starting point for the development of non-covalent Keap1-Nrf2 PPI inhibitors. By leveraging the piperidine nitrogen as a vector for acidic and electronegative groups, researchers can effectively engage the basic subpockets of the Keap1 Kelch domain. When coupled with rigorous, artifact-free screening protocols like the DTT/Triton-supplemented FP assay, this scaffold can be rapidly matured into potent, cell-permeable leads for oxidative stress-related pathologies.

References

  • Title: Nrf2 regulators (Patent WO2016202253A1)
  • Title: Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications, 2022) URL: [Link]

  • Title: Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function Source: MedChemComm (RSC Publishing, 2017) URL: [Link]

Exploratory

Early-Stage ADME Profiling of 3-(1H-Pyrazol-1-yl)piperidine: A Technical Guide for Lead Optimization

Executive Summary In contemporary fragment-based drug discovery (FBDD), 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) has emerged as a highly versatile, low-molecular-weight building block. By merging the conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) has emerged as a highly versatile, low-molecular-weight building block. By merging the conformational flexibility and basicity of a piperidine ring with the bioisosteric, hydrogen-bonding capabilities of a pyrazole moiety, this scaffold presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of the early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this fragment, detailing the causality behind its pharmacokinetic behavior and providing self-validating experimental workflows for lead optimization.

Physicochemical Profiling & Molecular Dynamics

The pharmacokinetic destiny of 3-(1H-pyrazol-1-yl)piperidine is dictated by the interplay between its two core heterocycles.

The piperidine ring is a saturated, six-membered nitrogen heterocycle that adopts a stable chair conformation. The secondary amine in the piperidine core is highly basic (pKa ~9.5), meaning it exists predominantly in a protonated, cationic state at physiological pH (7.4) . This basicity significantly enhances aqueous solubility but introduces specific distribution liabilities.

Conversely, the pyrazole ring acts as an aryl bioisostere. It contains two adjacent nitrogen atoms: N1 (pyrrole-like, acting as a hydrogen bond donor when unsubstituted, though here it is linked to the piperidine) and N2 (pyridine-like, acting as a hydrogen bond acceptor) . This moiety improves the lipophilicity-solubility balance without drastically increasing the molecular weight, ensuring strict compliance with the "Rule of 3" (Ro3) for fragment libraries.

Table 1: Physicochemical & Ro3 Parameters
ParameterValueADME Implication
Molecular Weight (MW) 151.21 g/mol Excellent for FBDD; allows mass budget for lead optimization.
Calculated LogP ~0.8 - 1.2Favorable balance of aqueous solubility and membrane permeability.
pKa (Piperidine NH) ~9.5Protonated at pH 7.4; drives high solubility and tissue binding.
Polar Surface Area (PSA) ~30 ŲWell below the 60 Ų Ro3 limit; predicts high passive permeability.
H-Bond Donors / Acceptors 1 / 2Optimal for target engagement without restricting diffusion.

Absorption & Permeability Dynamics

Despite being ionized at physiological pH, the low molecular weight and favorable polar surface area of 3-(1H-pyrazol-1-yl)piperidine facilitate rapid gastrointestinal absorption. The primary absorption mechanism is passive transcellular diffusion. However, because basic amines can become "trapped" in acidic compartments (ion trapping), permeability assays must be carefully designed with pH gradients to accurately reflect in vivo intestinal dynamics.

Table 2: Projected In Vitro ADME Profile
AssayProjected OutcomeMechanistic Rationale
Caco-2 Permeability (Papp) > 10 × 10⁻⁶ cm/s (High)Small size and low PSA overcome the energetic penalty of the cationic charge.
Efflux Ratio (ER) < 2.0 (Low)Fragments of this size rarely act as high-affinity P-glycoprotein (P-gp) substrates.
Microsomal Stability (HLM) Moderate (T½ 30-45 min)Susceptible to CYP-mediated oxidation at the piperidine α-carbon.
hERG Inhibition (IC50) > 30 µM (Monitor)Basic amines can interact with hERG channels; fluorination may be required .

Distribution: The Basic Amine Effect

The distribution profile of this scaffold is heavily skewed by the piperidine nitrogen. Basic amines exhibit a strong propensity to bind to acidic phospholipids in tissue membranes rather than circulating plasma proteins (like albumin). This phenomenon drives the drug out of the central plasma compartment and into peripheral tissues, resulting in a high Volume of Distribution (Vd) . During lead optimization, if the Vd becomes excessively high (leading to target-site depletion or toxicity), medicinal chemists often introduce electron-withdrawing groups (e.g., fluorine) adjacent to the amine to lower the pKa and attenuate phospholipid binding .

Metabolic Stability & Biotransformation Pathways

The metabolic stability of 3-(1H-pyrazol-1-yl)piperidine is a critical focal point. While the pyrazole ring is generally robust against metabolic degradation, the piperidine ring contains well-documented metabolic "soft spots" .

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, frequently target the α-carbons adjacent to the piperidine nitrogen. Electron abstraction leads to hydroxylation and subsequent oxidation, forming piperidine lactams. Secondary pathways include direct N-oxidation of the piperidine amine.

Biotransformation Parent 3-(1H-pyrazol-1-yl)piperidine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Metab1 Alpha-Carbon Oxidation (Piperidine Lactam) CYP->Metab1 Major Metab2 N-Oxidation (Piperidine N-oxide) CYP->Metab2 Minor Metab3 Pyrazole Oxidation (Minor Pathway) CYP->Metab3 Minor

Figure 1: Predicted CYP450-mediated biotransformation of 3-(1H-pyrazol-1-yl)piperidine.

Early-Stage ADME-Tox Workflow & Protocols

To rigorously evaluate this fragment, a structured, self-validating ADME-Tox workflow must be implemented.

ADME_Workflow Start 3-(1H-pyrazol-1-yl)piperidine Scaffold PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Abs Absorption Assays (Caco-2, PAMPA) PhysChem->Abs Metab Metabolic Stability (HLM, RLM, Hepatocytes) PhysChem->Metab Tox Early Tox Screens (hERG, AMES) Abs->Tox Metab->Tox LeadOpt Lead Optimization (Fluorination, Spiro-fusion) Tox->LeadOpt

Figure 2: Early-stage ADME-Tox evaluation workflow for piperidine-based fragments.

Protocol A: High-Throughput Microsomal Stability Assay (Self-Validating)

Causality: Evaluates the vulnerability of the piperidine α-carbons to CYP450-mediated clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute 3-(1H-pyrazol-1-yl)piperidine to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Critical: Keep final DMSO concentration < 0.1% to prevent CYP enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates proteins and halts metabolism.

  • Self-Validation (QC): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). System Validation: The assay batch is only deemed valid if Verapamil T½ < 15 min and Warfarin T½ > 60 min.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: pH-Gradient Caco-2 Permeability Assay

Causality: Standard Caco-2 assays at uniform pH 7.4 can underestimate the absorption of basic amines due to a lack of physiological ion trapping dynamics. A pH gradient is required.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until fully differentiated, allowing the formation of tight junctions and brush borders.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; reject any wells demonstrating an LY Papp > 1 × 10⁻⁶ cm/s, as this indicates compromised monolayer integrity.

  • Assay Setup: Establish a physiological pH gradient. Use HBSS buffered to pH 6.5 in the apical (A) chamber (mimicking the slightly acidic intestinal lumen) and pH 7.4 in the basolateral (B) chamber (mimicking systemic plasma).

  • Dosing & Sampling: Dose 10 µM of the compound in the A chamber. Sample the B chamber at 30, 60, and 120 minutes, replacing the sampled volume with fresh pH 7.4 buffer to maintain sink conditions.

  • Quantification: Determine compound concentration via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry (2022). Available at:[Link]

  • In vitro membrane binding and protein binding (IAM MB/PB technology) to estimate in vivo distribution. ADMET & DMPK (2017). Available at:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (2023). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-(1H-pyrazol-1-yl)piperidine as a Privileged Intermediate in the Synthesis of NRF2 Modulators

Introduction & Structural Rationale In modern drug discovery, the design of small molecules targeting protein-protein interactions (PPIs) requires highly specific geometric vectors to achieve binding affinity. 3-(1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the design of small molecules targeting protein-protein interactions (PPIs) requires highly specific geometric vectors to achieve binding affinity. 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) has emerged as a critical building block, particularly in the synthesis of NRF2 (Nuclear factor erythroid 2-related factor 2) regulators [1].

The structural architecture of this intermediate provides two distinct pharmacological advantages:

  • The Piperidine Ring: Acts as a highly nucleophilic secondary amine handle, ideal for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • The 3-Position Pyrazole Substitution: Unlike 4-substituted analogs which project linearly, the 3-substitution introduces a chiral center and an angled vector. This specific spatial orientation allows the pyrazole ring—a privileged bioisostere with strong hydrogen-bond accepting capabilities—to perfectly occupy the sub-pockets of target proteins like the KEAP1 Kelch domain [1].

Physicochemical Profiling

Understanding the baseline metrics of this intermediate is essential for predicting the ADME properties of the final synthesized drug [2].

PropertyValuePharmacological Implication
Molecular Weight 151.21 g/mol Low MW allows for significant scaffold elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 29.85 ŲIdeal for maintaining membrane permeability; leaves room for adding polar groups.
LogP 0.81Highly hydrophilic; improves the aqueous solubility of lipophilic core scaffolds.
H-Bond Donors / Acceptors 1 / 3The secondary amine acts as a donor (prior to coupling), while the pyrazole nitrogens act as acceptors.
Rotatable Bonds 1High conformational rigidity reduces entropic penalty upon target binding.

Mechanistic Role in NRF2/KEAP1 Modulation

Under basal conditions, the cytosolic repressor protein KEAP1 binds to NRF2, targeting it for ubiquitination and proteasomal degradation. Oxidative stress naturally modifies reactive cysteines on KEAP1, releasing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

Small molecule inhibitors synthesized using 3-(1H-pyrazol-1-yl)piperidine are designed to competitively bind to the KEAP1 Kelch domain, disrupting the KEAP1-NRF2 PPI. The piperidine nitrogen is typically coupled to an electron-deficient heteroaryl core, while the pyrazole ring engages in critical π−π stacking and hydrogen bonding with KEAP1 residues (e.g., Tyr334, Ser602) [1].

NRF2_Pathway ROS Oxidative Stress KEAP1 KEAP1 Repressor ROS->KEAP1 Modifies Cysteines NRF2_Cyt Cytosolic NRF2 KEAP1->NRF2_Cyt Ubiquitinates (Basal) NRF2_Nuc Nuclear NRF2 KEAP1->NRF2_Nuc NRF2 Accumulates Degradation Proteasomal Degradation NRF2_Cyt->Degradation Degraded ARE Antioxidant Response NRF2_Nuc->ARE Gene Transcription Drug Small Molecule Inhibitor (Piperidine-based) Drug->KEAP1 Blocks PPI

Mechanism of KEAP1-NRF2 pathway modulation by piperidine-derived small molecules.

Synthetic Workflows & Methodologies

The intermediate is typically sourced as a Boc-protected precursor (tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate) to prevent unwanted side reactions during storage. The synthesis of the active pharmacological agent requires a two-step workflow: acidic deprotection followed by base-mediated SNAr coupling.

Synth_Workflow Start Boc-Intermediate CAS: 1260665-61-9 Deprotect Acidic Cleavage (4M HCl/Dioxane) Start->Deprotect Step 1 FreeBase Amine HCl Salt CAS: 1955541-57-7 Deprotect->FreeBase Isolation Coupling SNAr Coupling (NMP, DIPEA, 120°C) FreeBase->Coupling Step 2 Product Target Scaffold Coupling->Product Purification

Two-step synthetic workflow from Boc-protected precursor to target scaffold.

Optimization of SNAr Coupling Conditions

Empirical data demonstrates that solvent polarity and base selection are critical for maximizing the yield of the SNAr reaction when coupling 3-(1H-pyrazol-1-yl)piperidine to a heteroaryl chloride core.

SolventBaseTemperatureYield (%)Mechanistic Observation
DMFK₂CO₃80 °C45%Incomplete conversion; inorganic base poorly soluble.
DMSOCs₂CO₃100 °C78%Good conversion, but slight degradation of the pyrazole moiety observed.
NMP DIPEA 120 °C 88% Optimal. NMP stabilizes the Meisenheimer complex; DIPEA maintains nucleophilicity.

Experimental Protocols

Protocol A: Deprotection to Yield 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Objective: Remove the Boc protecting group to expose the reactive secondary amine [3]. Self-Validating Principle: The reaction utilizes 4M HCl in dioxane. Because the starting material is soluble in dioxane and the resulting hydrochloride salt is highly insoluble, the progressive formation of a dense white precipitate serves as a visual, self-validating indicator of reaction progress.

Step-by-Step Procedure:

  • Dissolution: Suspend tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq, 25 mL) dropwise over 10 minutes to control the exothermic release of isobutylene and CO₂ gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality Check: A white precipitate must form. If the solution remains clear, the acid concentration is insufficient.

  • Validation: Analyze an aliquot via TLC (eluent: 10% MeOH in DCM). The starting material spot (high Rf) should be completely absent.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with diethyl ether (20 mL), filter, and dry under high vacuum to yield the hydrochloride salt (CAS: 1955541-57-7) as a white powder.

Protocol B: SNAr Coupling to a Heteroaryl Core

Objective: Couple the deprotected intermediate to a heteroaryl chloride (e.g., 2-chloropyrimidine derivative) to form the final NRF2 modulator scaffold. Causality of Reagents: N-Methyl-2-pyrrolidone (NMP) is chosen over DMF due to its higher boiling point and superior ability to stabilize the highly polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt of the piperidine without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine 3-(1H-pyrazol-1-yl)piperidine hydrochloride (1.1 eq, 1.1 mmol) and the target heteroaryl chloride (1.0 eq, 1.0 mmol).

  • Solvation & Basification: Add anhydrous NMP (4 mL) followed by DIPEA (3.5 eq, 3.5 mmol). Note: Excess base is strictly required to both free-base the piperidine salt and scavenge the HCl byproduct generated during the coupling.

  • Reaction Execution: Seal the vial and heat to 120 °C in an oil bath (or microwave reactor) for 4 hours.

  • Monitoring: Monitor via LC-MS. The mass of the desired product [M+H]+ should be the dominant peak, with complete consumption of the heteroaryl chloride.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively remove residual NMP from the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to isolate the final target compound.

References

  • Title: Nrf2 regulators (Patent WO2016202253A1) Source: Google Patents / WIPO (GlaxoSmithKline Intellectual Property Development Ltd) URL: [1]
Application

Application of 3-(1H-pyrazol-1-yl)piperidine in parallel synthesis

Application Note: High-Throughput Parallel Synthesis of 3-(1H-pyrazol-1-yl)piperidine Libraries for Hit-to-Lead Optimization Introduction & Mechanistic Rationale In modern drug discovery, the transition from planar, sp2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Parallel Synthesis of 3-(1H-pyrazol-1-yl)piperidine Libraries for Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-enriched scaffolds is a proven strategy for improving the pharmacokinetic properties (e.g., aqueous solubility, metabolic stability) of lead compounds. 3-(1H-pyrazol-1-yl)piperidine (CAS 1211541-73-9)[1] has emerged as a highly versatile, bifunctional building block that perfectly aligns with this paradigm.

The structural anatomy of this scaffold offers two distinct pharmacological advantages:

  • The Piperidine Core : Provides a basic, sp3-rich secondary amine that serves as an ideal anchor point for rapid chemical diversification.

  • The Pyrazole Moiety : Acts as a robust hydrogen-bond acceptor and π -stacking participant, a critical interaction motif frequently utilized in the design of kinase inhibitors (e.g., DYRK1A modulators)[2] and transcription factor regulators (e.g., Nrf2 pathway activators)[3].

The Causality of Solution-Phase Parallel Synthesis To rapidly explore the Structure-Activity Relationship (SAR) around the piperidine nitrogen, solution-phase parallel synthesis is deployed. Unlike solid-phase synthesis, solution-phase chemistry ensures homogeneous reaction kinetics and broader reagent compatibility. However, high-throughput screening (HTS) requires high-purity compounds without the bottleneck of traditional silica gel chromatography.

To solve this, we utilize Polymer-Supported Quenching (PSQ) reagents (scavenger resins)[4]. The mechanistic logic is self-validating: we intentionally use an excess of the electrophilic reagent (1.5–2.0 equivalents) to drive the coupling reaction to 100% completion, ensuring the complete consumption of the limiting 3-(1H-pyrazol-1-yl)piperidine scaffold. The remaining unreacted electrophile is then covalently captured by a nucleophilic scavenger resin (e.g., PS-Trisamine). Because the byproduct is transformed into a macroscopic, solid-bound species, simple filtration yields the pure target compound in the filtrate, creating a closed-loop, chromatography-free purification system.

Workflow Visualization

G A 1. Arraying 3-(1H-pyrazol-1-yl)piperidine + Electrophiles B 2. Reaction Solution-Phase Coupling (Amidation/Reductive Amination) A->B Add Base/Solvent C 3. Scavenging Add Polymer-Supported Quenching Resins B->C 1-16 hours D 4. Filtration Remove Resin & Byproducts C->D Shaking 2-4 h E 5. QC & Evaporation LC-MS Analysis >85% Purity D->E Pure Filtrate

Figure 1: Solution-phase parallel synthesis workflow utilizing polymer-supported quenching resins.

Self-Validating Experimental Protocols

General Considerations: All reactions are performed in 96-well deep-well glass blocks or standard parallel synthesis reactors (e.g., Radleys Carousel). Solvents must be strictly anhydrous to prevent the premature hydrolysis of electrophiles, which would defeat the scavenging logic.

Protocol A: Parallel Amidation (Library Generation)

This protocol generates a library of substituted amides by reacting the secondary amine of the piperidine core with diverse acid chlorides.

  • Scaffold Dispensing : Dispense 3-(1H-pyrazol-1-yl)piperidine (0.10 mmol, 1.0 eq) as a 0.2 M solution in anhydrous Dichloromethane (DCM) into each reaction vial.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol, 2.5 eq) to each vial. Causality: DIPEA neutralizes the HCl generated during the acylation, preventing the protonation of the piperidine nitrogen, which would otherwise halt the nucleophilic attack.

  • Electrophile Addition : Add a unique acid chloride (0.15 mmol, 1.5 eq) to each respective vial. Causality: The 1.5 eq excess acts as a thermodynamic driver, forcing the reaction to absolute completion and shifting the purification burden entirely to the removal of the excess acid chloride.

  • Reaction : Seal the reactor and agitate at room temperature for 4–6 hours.

  • Scavenging : Unseal the reactor and add Polymer-Supported Trisamine (PS-Trisamine) resin (loading ~3.0 mmol/g, 0.15 mmol, 50 mg) to each vial[4]. Causality: The primary amines on the resin rapidly react with the residual acid chloride, forming a resin-bound amide.

  • Agitation & Validation : Shake the mixture for an additional 2 hours at room temperature. Self-Validation: The polystyrene-based resin must visibly swell in the DCM. Lack of swelling indicates poor solvent penetration, which will kinetically starve the scavenging process and result in impure libraries.

  • Filtration : Transfer the suspension to a 96-well filter plate (PTFE frit, 20 µm) and filter into a pre-tared collection plate. Wash the resin twice with 0.5 mL DCM to elute any trapped product.

  • Concentration : Evaporate the solvent using a centrifugal vacuum evaporator to yield the pure amide products.

Protocol B: Parallel Reductive Amination

This protocol generates tertiary amines via the formation of an iminium ion intermediate.

  • Iminium Formation : Dispense 3-(1H-pyrazol-1-yl)piperidine (0.10 mmol, 1.0 eq) and diverse aldehydes (0.15 mmol, 1.5 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.10 mmol, 1.0 eq) to catalyze iminium ion formation. Shake for 2 hours.

  • Reduction : Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (0.20 mmol, 2.0 eq). Shake for 16 hours at room temperature. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Scavenging : Add PS-Tosylhydrazine resin (0.15 mmol) to covalently scavenge the excess aldehyde via hydrazone formation. Shake for 4 hours.

  • Filtration & Workup : Filter through a 20 µm frit, wash with DCE, and evaporate to yield the tertiary amine products.

Quantitative Data Summary

The following table summarizes the expected analytical outcomes when applying these parallel synthesis protocols to the 3-(1H-pyrazol-1-yl)piperidine scaffold. Data reflects typical post-scavenging metrics prior to any preparative HPLC rescue.

Transformation TypeElectrophile ClassAverage Yield (%)Average LC-MS Purity (%)Major Byproduct (Pre-Scavenging)Scavenger Resin Used
Amidation Aliphatic Acid Chlorides88 - 95%> 92%Excess Acid ChloridePS-Trisamine
Amidation Aromatic Acid Chlorides82 - 90%> 88%Excess Acid Chloride / Aryl AcidPS-Trisamine
Sulfonylation Aryl Sulfonyl Chlorides75 - 85%> 85%Excess Sulfonyl ChloridePS-Trisamine
Reductive Amination Aliphatic Aldehydes70 - 80%> 80%Excess AldehydePS-Tosylhydrazine

References[1] Title: 1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine - ChemScene

Sources

Method

Application Note: Accelerated Microwave-Assisted Synthesis of 3-(1H-Pyrazol-1-yl)piperidine Derivatives

Introduction: The Significance of Pyrazolyl-Piperidine Scaffolds and the Advent of Microwave Synthesis The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazolyl-Piperidine Scaffolds and the Advent of Microwave Synthesis

The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The 3-(1H-pyrazol-1-yl)piperidine core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of therapeutic activities. The nitrogen-rich pyrazole ring can participate in hydrogen bonding and other crucial interactions with biological targets, while the piperidine moiety provides a versatile, saturated heterocyclic framework that can be functionalized to modulate physicochemical properties and target engagement.

Traditionally, the synthesis of such bicyclic systems has involved multi-step procedures, often requiring harsh reaction conditions and extended reaction times. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[1] Microwave irradiation offers a powerful and efficient method for accelerating chemical reactions, leading to dramatically reduced reaction times, increased product yields, and often enhanced purity.[2][3] This technology is particularly well-suited for the synthesis of polar molecules like pyrazole and piperidine derivatives, as the direct interaction of the microwave field with the molecules leads to rapid and uniform heating.[4] This application note provides a detailed protocol for the efficient synthesis of 3-(1H-pyrazol-1-yl)piperidine derivatives utilizing microwave-assisted aza-Michael addition, a powerful and atom-economical carbon-nitrogen bond-forming reaction.

The Underlying Chemistry: Aza-Michael Addition under Microwave Irradiation

The core of this synthetic strategy lies in the aza-Michael addition, a conjugate addition of a nitrogen nucleophile (in this case, the pyrazole) to an α,β-unsaturated carbonyl compound or a related Michael acceptor. The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the activated alkene, followed by protonation to yield the desired 3-substituted piperidine derivative.

Microwave irradiation significantly accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, such as the reactants and any polar solvent, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the reaction mixture, avoiding the thermal gradients and localized overheating often associated with conventional heating methods.[4] This leads to a significant increase in the reaction rate and can also influence the regioselectivity of the reaction.

Visualizing the Synthesis: A Proposed Reaction Pathway

The following diagram illustrates a plausible pathway for the microwave-assisted synthesis of a generic N-protected 3-(1H-pyrazol-1-yl)piperidine derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrazole 1H-Pyrazole microwave Microwave Irradiation (e.g., 100-150 °C, 10-30 min) pyrazole->microwave + Piperidine piperidine N-Protected 3-Piperideine piperidine->microwave product N-Protected 3-(1H-Pyrazol-1-yl)piperidine microwave->product Aza-Michael Addition catalyst Optional: Lewis or Brønsted Acid/Base Catalyst catalyst->microwave Enhances Reactivity

Caption: Proposed workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of N-Boc-3-(1H-pyrazol-1-yl)piperidine. The reaction conditions may require optimization for different substituted pyrazoles or piperidine precursors.

Materials and Equipment:

  • 1H-Pyrazole

  • N-Boc-3-piperideine

  • Anhydrous solvent (e.g., acetonitrile, DMF, or solvent-free)

  • Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry microwave reaction vessel equipped with a magnetic stir bar, add 1H-pyrazole (1.0 mmol, 1.0 equiv.).

  • Addition of Piperidine Precursor: To the same vessel, add N-Boc-3-piperideine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition (Optional): If a solvent is used, add 2-3 mL of an anhydrous polar aprotic solvent such as acetonitrile or DMF. For solvent-free conditions, proceed directly to the next step.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • If a solvent was used, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Reaction Optimization

The following table presents representative data for the synthesis of a related compound, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, which demonstrates the feasibility of coupling piperidine and pyrazole moieties.[3]

EntryReactant 1Reactant 2SolventTemperature (°C)Time (min)Yield (%)
1β-enamino diketone of N-Boc-piperidinePhenylhydrazineEthanolReflux (Conventional)12 h75
2 β-enamino diketone of N-Boc-piperidine Phenylhydrazine Ethanol 120 (Microwave) 15 85

This data is adapted from a conventional synthesis to illustrate the potential for microwave enhancement.

Characterization of 3-(1H-Pyrazol-1-yl)piperidine Derivatives

The structural confirmation of the synthesized compounds is crucial. Below is a summary of expected and reported spectroscopic data for a representative N-Boc protected 3-(1H-pyrazol-1-yl)piperidine derivative, based on similar structures found in the literature.[3]

TechniqueExpected Chemical Shifts (δ, ppm) or m/z
¹H NMR * Pyrazole Protons: 7.5-8.0 (d, 1H), 6.2-6.4 (t, 1H), 7.4-7.6 (d, 1H)
  • Piperidine Protons: 1.5-2.2 (m, 4H), 2.8-4.2 (m, 5H, including CH attached to pyrazole)

  • Boc Protons: ~1.4 (s, 9H) | | ¹³C NMR | * Pyrazole Carbons: ~140, ~105, ~130

  • Piperidine Carbons: ~25, ~30, ~45, ~50, ~60

  • Boc Carbons: ~80 (quaternary C), ~28 (CH₃) | | HRMS (ESI+) | Calculated for C₁₃H₂₁N₃O₂ [M+H]⁺: 268.1656, Found: 268.1659 |

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing B Microwave Irradiation A->B C Solvent Removal B->C D Column Chromatography C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (HRMS) D->F G Purity Analysis (e.g., HPLC) D->G

Caption: General workflow for the synthesis and analysis.

Conclusion and Future Perspectives

The microwave-assisted synthesis of 3-(1H-pyrazol-1-yl)piperidine derivatives represents a significant advancement over classical synthetic methods. This approach offers a rapid, efficient, and often higher-yielding route to this important class of heterocyclic compounds. The protocols and data presented in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel pyrazolyl-piperidine analogues. Future work could involve expanding the substrate scope to include a wider variety of substituted pyrazoles and piperidine precursors, as well as developing one-pot, multi-component reactions to further enhance the efficiency of the synthetic process.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

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Application

Application Notes &amp; Protocols: Functionalization of the Piperidine Ring in 3-(1H-pyrazol-1-yl)piperidine

Strategic Rationale & Scaffold Overview The piperidine ring is a highly privileged pharmacophore found in numerous FDA-approved therapeutics[1]. When substituted with a pyrazole ring at the 3-position, the resulting 3-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Overview

The piperidine ring is a highly privileged pharmacophore found in numerous FDA-approved therapeutics[1]. When substituted with a pyrazole ring at the 3-position, the resulting 3-(1H-pyrazol-1-yl)piperidine scaffold offers a unique 3D vector for drug discovery. This bifunctional building block is particularly valuable in the development of kinase inhibitors, GPCR ligands, and Nrf2 regulators targeting respiratory diseases and oxidative stress pathways[2].

Functionalization of this scaffold primarily targets the piperidine ring[3]. The secondary amine (N1) is a highly nucleophilic center, making it the most accessible site for rapid diversification. Alternatively, advanced C(sp³)-H functionalization techniques can be employed to modify the carbon backbone, provided the N1 position is appropriately protected to prevent catalyst poisoning or unwanted side reactions.

Mechanistic Pathways for Diversification

The structural functionalization of 3-(1H-pyrazol-1-yl)piperidine diverges into two main strategic pathways: direct N-functionalization and protected C-H functionalization.

Workflow Core 3-(1H-pyrazol-1-yl)piperidine (Core Scaffold) N_Func N1-Functionalization (Secondary Amine) Core->N_Func High Nucleophilicity C_Func C-H Functionalization (Piperidine Ring) Core->C_Func Requires N-Boc Protection Alkylation N-Alkylation (SN2 / Reductive Amination) N_Func->Alkylation Arylation Buchwald-Hartwig Cross-Coupling N_Func->Arylation Alpha_CH Photoredox α-C(sp3)-H Functionalization C_Func->Alpha_CH Directed_CH Pd-Catalyzed Directed C-H Arylation C_Func->Directed_CH

Divergent functionalization pathways of 3-(1H-pyrazol-1-yl)piperidine.

Protocol I: Regioselective N-Alkylation via Sₙ2 Displacement

Causality & Experimental Design: Direct N-alkylation is a cornerstone of medicinal chemistry library generation. The use of an alkyl halide in the presence of a mild inorganic base (K₂CO₃) ensures the neutralization of the generated hydrohalic acid, driving the reaction forward without promoting E2 elimination of the electrophile[4]. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting less reactive alkyl chlorides into highly reactive alkyl iodides, thereby accelerating the nucleophilic attack[4]. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which optimally solvates the transition state of the Sₙ2 reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(1H-pyrazol-1-yl)piperidine (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvation & Catalysis: Suspend the mixture in anhydrous MeCN (to achieve a 0.2 M concentration of the amine). Add KI (0.1 equiv) to the suspension.

  • Electrophile Addition: Slowly add the desired alkyl halide (1.1 equiv) dropwise at room temperature under an inert atmosphere (N₂ or Argon).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80–82 °C (reflux) for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The Sₙ2 reaction is self-validating upon the disappearance of the starting material mass ( m/z 152.1[M+H]⁺) and the emergence of the corresponding alkylated product mass.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the cake with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM), wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol II: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Experimental Design: Installing aryl or heteroaryl groups at the N1 position via traditional SₙAr is often inefficient unless the aryl halide is highly electron-deficient. The Buchwald-Hartwig amination overcomes this limitation by utilizing a Pd(0)/phosphine catalytic system[5]. The bulky, electron-rich phosphine ligand (e.g., BINAP or RuPhos) is critical: it stabilizes the active Pd(0) species, promotes oxidative addition of the aryl halide, and accelerates the reductive elimination of the sterically hindered C-N bond[6]. A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine and drive the catalytic cycle[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Piperidine Core + Base (NaOtBu) RedElim Reductive Elimination AmineCoord->RedElim - Base-HX RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine Product RedElim->Product Product Release

Palladium-catalyzed Buchwald-Hartwig amination cycle for N-arylation.

Step-by-Step Methodology:

  • Rigorous Degassing: Oxygen poisons Pd(0) catalysts. Add anhydrous toluene to a Schlenk flask and degas via three freeze-pump-thaw cycles or vigorous sparging with Argon for 30 minutes.

  • Reagent Loading: In an argon-filled glovebox or using standard Schlenk techniques, charge the flask with the aryl bromide (1.0 equiv), 3-(1H-pyrazol-1-yl)piperidine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), BINAP (0.06 equiv), and NaOtBu (1.4 equiv).

  • Reaction Execution: Add the degassed toluene (to 0.1 M concentration). Seal the tube and heat in a pre-heated oil bath at 100 °C for 8–16 hours with vigorous stirring.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc) or LC-MS. The reaction is complete when the aryl bromide is fully consumed. The formation of a black palladium mirror on the flask walls often indicates catalyst deactivation at the end of the reaction.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol III: Advanced C(sp³)-H Functionalization of the Piperidine Backbone

Causality & Experimental Design: Directing functionalization to the carbon atoms of the piperidine ring offers an atom-economical route to novel intellectual property space. Because the free secondary amine can poison transition metal catalysts or undergo unwanted oxidation, N-protection (e.g., Boc-protection) is a mandatory prerequisite[3].

Once protected, the scaffold can undergo:

  • Photoredox α-C(sp³)-H Functionalization: Utilizing visible light and photocatalysts (e.g., [Ir(ppy)₂(bpy)][PF₆] or organic dyes), the α-position adjacent to the protected nitrogen can be oxidized to an iminium intermediate, which is subsequently trapped by nucleophiles (e.g., phosphites for α-phosphonylation)[7].

  • Directed C-H Arylation: Palladium-catalyzed directed C-H arylation can functionalize the remote C(4) or C(5) positions using transient directing groups or auxiliary aminoquinoline (AQ) groups, enabling stereoselective access to highly substituted piperidines[8].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and historical yields for the functionalization workflows described above:

Functionalization TypeReagents / Catalyst SystemSolventTemp (°C)Time (h)Expected Yield
N-Alkylation (Sₙ2) R-X, K₂CO₃, KI (cat.)MeCN80 (Reflux)12–2475–90%
N-Arylation (B-H) Ar-Br, Pd₂(dba)₃, BINAP, NaOtBuToluene1008–1665–85%
α-C(sp³)-H Phosphonylation Phosphite,[Ir(ppy)₂(bpy)][PF₆], LightDMF2512–1850–70%
C(4)-H Arylation Ar-I, Pd(OAc)₂, AQ directing groupt-AmOH11024–4840–65%

References

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Method

Comprehensive Application Guide: Biological Evaluation Assays for Pyrazole-Based Kinase Inhibitors

Introduction & Strategic Overview Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery[1]. Their nitrogen-rich, five-membered heterocyclic structure allows them to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery[1]. Their nitrogen-rich, five-membered heterocyclic structure allows them to act as highly effective hydrogen-bond donors and acceptors, making them ideal candidates for targeting the ATP-binding hinge region of kinases[2]. Several FDA-approved tyrosine kinase inhibitors, such as the JAK1/2 inhibitor ruxolitinib, rely on the pyrazole core to achieve potent clinical efficacy in myeloproliferative neoplasms[3].

However, evaluating pyrazole compounds requires a highly structured, artifact-resistant assay cascade. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we will explore the causality behind specific assay selections and establish self-validating protocols that ensure data integrity from isolated biochemical screening to live-cell target engagement.

Assay Workflow Architecture

To prevent false positives and accurately predict in vivo efficacy, pyrazole evaluation must follow a tiered logic: biochemical affinity cellular permeability/target engagement functional phenotypic readout.

G Lib 1. Pyrazole Library Synthesis & QC TRFRET 2. Biochemical Screen TR-FRET Kinase Assay Lib->TRFRET NanoBRET 3. Cellular Screen NanoBRET Target Engagement TRFRET->NanoBRET Pheno 4. Functional Phenotyping Viability & Cytokines NanoBRET->Pheno Lead 5. Lead Optimization In Vivo Studies Pheno->Lead

Fig 1. Tiered biological evaluation workflow for pyrazole-based kinase inhibitors.

Application Note 1: Biochemical Profiling via TR-FRET

The Causality Behind the Method

Heterocyclic compounds like pyrazoles frequently exhibit intrinsic autofluorescence, which can severely confound standard fluorescence intensity (FI) or fluorescence polarization (FP) assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass this limitation. TR-FRET pairs a lanthanide donor (e.g., Europium, Eu3+ ) with an acceptor fluorophore (e.g., APC or d2). Because lanthanides have an exceptionally long emission half-life, we introduce a temporal delay (e.g., 50–100 µs) before measuring the signal, allowing short-lived compound autofluorescence to decay completely[4].

Furthermore, to accurately capture the competitive nature of pyrazoles within the ATP pocket, the assay must be run precisely at the Km​ of ATP for the target kinase. Running at Km​ ensures the assay is sensitive to both ATP-competitive (Type I) and allosteric (Type III/IV) inhibitors without artificially inflating the apparent potency[4].

Protocol 1: TR-FRET Kinase Assay (384-Well Format)

Example Target: JAK2 Kinase

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Dilute recombinant JAK2 enzyme and biotinylated peptide substrate in Kinase Buffer.

Step 2: Compound Incubation (Pre-equilibrium)

  • Dispense 2 µL of the pyrazole compound (serially diluted in DMSO, final assay DMSO 1%) into a 384-well white ProxiPlate.

  • Add 4 µL of the JAK2 enzyme solution.

  • Crucial Step: Incubate for 30 minutes at room temperature. Causality: Pyrazoles targeting the DFG-out conformation (Type II inhibitors) often have slow binding kinetics. Pre-incubation ensures equilibrium is reached before the reaction starts.

Step 3: Kinase Reaction

  • Initiate the reaction by adding 4 µL of a substrate/ATP mix (ATP concentration set to the predetermined Km​ ).

  • Incubate for 60 minutes at room temperature.

Step 4: Termination & Detection

  • Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu3+ -labeled anti-phospho antibody, and Streptavidin-APC[4].

  • Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

Building a Self-Validating System

A protocol is only as reliable as its internal controls. Every 384-well plate must act as a self-validating system:

  • High Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO vehicle.

  • Low Control (100% Inhibition): Substrate + ATP + DMSO vehicle (No Enzyme).

  • Validation Metric: Calculate the Z′ -factor for every plate. A Z′>0.6 is mandatory to confirm that the separation between the high and low controls is statistically robust enough to identify true pyrazole hits.

Application Note 2: Live-Cell Target Engagement via NanoBRET

The Causality Behind the Method

A pyrazole compound may show a 2 nM IC50​ in a TR-FRET assay but fail entirely in cellular models. Why? Biochemical assays lack the cellular context—specifically, membrane permeability barriers and the high intracellular ATP concentration (~1–5 mM) that outcompetes the inhibitor[5].

To bridge this gap, we employ the NanoBRET Target Engagement Assay . This system utilizes a kinase fused to a bright, small luciferase (NanoLuc) and a cell-permeable fluorescent tracer. When the pyrazole inhibitor enters the live cell, it competes with the tracer for the kinase binding site, resulting in a dose-dependent loss of the Bioluminescence Resonance Energy Transfer (BRET) signal[6],[5]. This provides a real-time, quantitative measure of drug affinity inside living cells.

G NLuc JAK2-NanoLuc Fusion Complex BRET Complex (High Signal) NLuc->Complex Tracer Binding Tracer Fluorescent Tracer Tracer->Complex Displaced Tracer Displaced (Low Signal) Complex->Displaced Competition Pyrazole Pyrazole Inhibitor Pyrazole->Displaced

Fig 2. Principle of NanoBRET target engagement for pyrazole inhibitors.

Protocol 2: NanoBRET Adherent Format Assay

Example Target: Intracellular JAK2

Step 1: Cell Seeding & Transfection

  • Transfect HEK293T cells with the JAK2-NanoLuc fusion vector.

  • Seed cells into a 96-well or 384-well tissue culture-treated plate. The adherent format allows cells to attach overnight, presenting a more physiologically relevant morphology compared to suspension assays[6].

Step 2: Tracer & Compound Addition (Day 2)

  • Prepare the cell-permeable NanoBRET Tracer at the predetermined EC50​ concentration.

  • Add the Tracer and the serially diluted pyrazole compounds directly to the culture media.

  • Incubate for 2 hours at 37°C, 5% CO2​ . Causality: This incubation allows the compound to cross the lipid bilayer, equilibrate within the cytosol, and compete with the tracer at the target site.

Step 3: Substrate Addition & Reading

  • Add the NanoBRET Nano-Glo Substrate (plus extracellular inhibitor to quench background luminescence).

  • Read the plate within 10 minutes on a luminescence reader equipped with appropriate BRET filters (Donor: 450 nm; Acceptor: 610 nm).

Building a Self-Validating System

To ensure the NanoBRET assay is self-validating:

  • Tracer Titration: Before testing compounds, you must perform a tracer titration curve to determine the Tracer Kd​ (apparent). The assay must be run at the Tracer EC50​ to ensure maximum sensitivity to competitive pyrazole displacement.

  • No-Tracer Control: Every experiment must include wells with the NanoLuc fusion but without the fluorescent tracer to establish the background BRET ratio, which is subtracted from all data points.

Quantitative Data Presentation

When evaluating a pyrazole-based lead compound, data must be contextualized across the workflow. Below is a representative data profile for the benchmark pyrazole inhibitor, Ruxolitinib, demonstrating the expected "rightward shift" as the compound moves from biochemical to cellular environments[3].

Table 1: Comparative Evaluation Metrics for Ruxolitinib (Reference Pyrazole Inhibitor)

Assay TypeTargetReadoutApparent IC50​ / EC50​ Biological Significance
Biochemical (TR-FRET)JAK2Kinase Inhibition~2.8 nMIntrinsic binding affinity at Km​ ATP.
Cellular (NanoBRET)JAK2Target Engagement~45 nMLive-cell binding affinity (Shifted due to mM ATP competition).
Phenotypic (CellTiter-Glo)Ba/F3 (JAK2-V617F)Cell Viability~67 nMFunctional consequence of target inhibition in a disease model.

Note: The ~15-fold shift between Biochemical and Cellular IC50​ highlights the critical necessity of the NanoBRET assay in preventing the overestimation of a pyrazole compound's physiological potency.

References

  • [5] Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Lab Manager. Available at: [Link]

  • [3] Quintás-Cardama, A., et al. "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis." Future Oncology (PMC). Available at: [Link]

  • [1] Karrouchi, K., et al. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Chemistry Africa (ResearchGate). Available at: [Link]

  • [2] Becerra, D., et al. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances. Available at: [Link]

  • [4] Patnaik, D., et al. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." Journal of Biomolecular Screening (PMC). Available at: [Link]

Sources

Application

Application Note: Fragment-Based Drug Design (FBDD) Exploiting the 3-(1H-pyrazol-1-yl)piperidine Core

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

Historically, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries were dominated by flat, sp2-hybridized aromatic compounds. While these molecules easily form π-π stacking interactions, they often suffer from poor solubility, off-target toxicity, and limited vectorality for structural elaboration [1].

The shift towards sp3-rich, three-dimensional fragments has dramatically improved the clinical success rates of lead compounds [2]. The 3-(1H-pyrazol-1-yl)piperidine scaffold represents a privileged, highly versatile 3D fragment core.

Mechanistic Advantages of the Core:

  • High Fsp3 Character: The piperidine ring provides a non-planar, saturated framework that accurately navigates complex, deep protein binding pockets.

  • Chirality: The C3 position of the piperidine ring introduces a stereocenter, allowing for stereospecific target engagement—a critical filter for validating true binding events versus promiscuous aggregation.

  • Dual Interaction Vectors: The basic piperidine nitrogen serves as a potent hydrogen bond donor (HBD) and can form salt bridges with acidic residues (e.g., Asp, Glu). Conversely, the pyrazole ring acts as a robust hydrogen bond acceptor (HBA) and participates in edge-to-face π-interactions.

Table 1: Physicochemical Profiling vs. "Rule of Three" (Ro3)

The 3-(1H-pyrazol-1-yl)piperidine core perfectly adheres to the Astex "Rule of Three"[1], ensuring optimal ligand efficiency (LE) and leaving ample physicochemical "space" for hit-to-lead elaboration.

Parameter3-(1H-pyrazol-1-yl)piperidineRo3 Ideal ThresholdCompliance
Molecular Weight (Da) 151.21≤ 300Yes
cLogP ~0.50≤ 3.0Yes
H-Bond Donors (HBD) 1 (Piperidine NH)≤ 3Yes
H-Bond Acceptors (HBA) 2 (Pyrazole N, Piperidine N)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Topological Polar Surface Area 29.3 Ų≤ 60 ŲYes
Fraction sp3 (Fsp3) 0.625 (5/8 carbons)≥ 0.45 (Modern metric)Yes

FBDD Workflow for the Piperidine-Pyrazole Core

The following workflow outlines the systematic progression from a primary biophysical screen to structure-based drug design (SBDD).

FBDD_Workflow Lib Fragment Library (3-(1H-pyrazol-1-yl)piperidine derivatives) SPR Primary Screen (SPR) Affinity: 100 µM - 5 mM Lib->SPR NMR Orthogonal Screen (NMR) Ligand-observed (STD/WaterLOGSY) SPR->NMR Hit Validation Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Binding Mode Opt Hit-to-Lead Optimization (Fragment Growing/Linking) Xray->Opt Structure-Based Design

Figure 1: Multidisciplinary FBDD workflow moving from biophysical screening to rational design.

Experimental Protocols

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragments typically exhibit weak affinities ( Kd​ in the 100 µM to 5 mM range). Biochemical assays often yield false positives at these concentrations due to assay interference. SPR is an optical, label-free technique that detects mass changes at the sensor surface, making it exquisitely sensitive to low-affinity, low-molecular-weight binders without optical interference [3].

Self-Validating System: This protocol incorporates a DMSO calibration curve. Because bulk solvent refractive index changes drastically with minute DMSO variations, matching the DMSO concentration between the running buffer and the fragment samples is critical. The calibration curve mathematically subtracts bulk solvent artifacts, ensuring the observed response is a true binding event.

Step-by-Step Methodology:

  • Target Immobilization:

    • Dilute the target protein (e.g., a kinase domain) to 10-50 µg/mL in 10 mM Sodium Acetate (pH optimized via pre-concentration scouting, typically pH 4.5 - 5.5).

    • Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

    • Inject the protein to achieve an immobilization level of 3000–5000 Resonance Units (RU). High density is required to detect the small mass of a 151 Da fragment.

    • Block the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation & DMSO Calibration:

    • Prepare Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, containing exactly 5.0% DMSO .

    • Prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) to correct for excluded volume effects.

  • Fragment Library Preparation:

    • Dilute the 3-(1H-pyrazol-1-yl)piperidine fragment library from 100 mM DMSO stocks into the running buffer to a final screening concentration of 500 µM (ensuring final DMSO is exactly 5.0%).

  • Screening Execution:

    • Run the DMSO calibration series.

    • Inject fragments at a flow rate of 30 µL/min for a 30-second contact time, followed by a 30-second dissociation phase. Fragments have fast on/off rates; square-wave sensorgrams are expected.

    • Include a known positive control (if available) every 50 cycles to monitor surface viability.

  • Data Analysis:

    • Double-reference the data (subtract the reference flow cell and a blank buffer injection).

    • Apply solvent correction using the DMSO calibration curve.

    • Hits are defined as fragments showing a stoichiometric response (R_obs / R_max ≈ 1) with square-wave kinetics.

Protocol 2: Binding Mode Elucidation via X-ray Crystallography (Crystal Soaking)

Causality & Rationale: To transform the 3-(1H-pyrazol-1-yl)piperidine hit into a potent lead, atomic-level resolution of the binding mode is non-negotiable. We utilize crystal soaking rather than co-crystallization. Co-crystallization requires adding fragments to the protein drop at high concentrations (10-50 mM), which frequently alters the solvent dielectric constant, precipitating the protein and preventing lattice formation. Soaking introduces the fragment into pre-formed apo-crystals, preserving the lattice [4].

Step-by-Step Methodology:

  • Apo-Crystal Growth:

    • Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop). Ensure crystals are robust and diffract to at least 2.5 Å resolution.

  • Soaking Solution Preparation:

    • Prepare a soaking solution consisting of the crystallization mother liquor supplemented with a cryoprotectant (e.g., 20% v/v glycerol or PEG 400).

    • Dissolve the 3-(1H-pyrazol-1-yl)piperidine fragment directly into this solution to a final concentration of 20–50 mM. Note: If the fragment precipitates, add up to 5% DMSO, but ensure the crystal can tolerate this solvent concentration.

  • Fragment Soaking:

    • Using a cryo-loop, transfer the apo-crystals into the soaking drop.

    • Incubate for 1 to 24 hours. Self-Validation: Perform a time-course soak (e.g., 1h, 4h, 24h). Too short yields low occupancy; too long may crack the crystal due to conformational changes induced by the fragment.

  • Harvesting and Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

    • Process data and calculate Fo​−Fc​ difference electron density maps. A positive peak (>3σ) in the binding pocket confirms the fragment's presence and orientation.

Hit-to-Lead: Synthetic Elaboration Strategy

Once the binding mode of the 3-(1H-pyrazol-1-yl)piperidine core is established, the fragment must be "grown" to capture additional binding energy. The core offers two highly orthogonal vectors for synthetic elaboration, making it a favorite in medicinal chemistry campaigns (such as the development trajectories seen in ALK/ROS1 inhibitors like Crizotinib, which utilizes a related pyrazole-piperidine motif) [5].

Elaboration Core 3-(1H-pyrazol-1-yl)piperidine (Core Fragment) Vec1 Vector 1: Piperidine N-alkylation (Explore Solvent Channel) Core->Vec1 Vec2 Vector 2: Pyrazole C4/C5 substitution (Access Deep Hydrophobic Pockets) Core->Vec2 Lead Optimized Lead Compound (nM Affinity) Vec1->Lead Vec2->Lead

Figure 2: Orthogonal synthetic elaboration vectors for the 3-(1H-pyrazol-1-yl)piperidine core.

  • Vector 1 (Piperidine Nitrogen): Reductive amination or acylation at the secondary amine. This vector typically points toward the solvent-exposed region of kinases and GPCRs, allowing for the addition of solubilizing groups (e.g., morpholine, methylpiperazine) to improve pharmacokinetic properties.

  • Vector 2 (Pyrazole C4/C5): Halogenation (e.g., iodination at C4) followed by Suzuki-Miyaura cross-coupling allows for the introduction of substituted aryl or heteroaryl rings. This vector is ideal for probing deep, hydrophobic sub-pockets to drive nanomolar affinity [5].

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Available at:[Link]

  • Mistry, S. N., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13(11), 1362-1372. Available at:[Link]

  • Huber, W., & Mueller, F. (2006). "Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology." Current Pharmaceutical Design, 12(31), 3999-4021. Available at:[Link]

  • Collins, P. M., et al. (2017). "High-Throughput Fragment Screening at the Diamond Light Source XChem Facility." Structure, 25(6), 1029-1038. Available at:[Link]

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Novel, Potent, and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing yield and purity in 3-(1H-pyrazol-1-yl)piperidine synthesis

Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-yl)piperidine Welcome to the technical support guide for the synthesis of 3-(1H-pyrazol-1-yl)piperidine. This document is intended for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-yl)piperidine

Welcome to the technical support guide for the synthesis of 3-(1H-pyrazol-1-yl)piperidine. This document is intended for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis and purification of this important heterocyclic building block, providing field-tested insights and evidence-based solutions to help you optimize for both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to rapidly address the most pressing issues that arise during synthesis.

Section 1: Reaction Optimization & Low Yield

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate for a typical N-arylation of piperidine with a pyrazole derivative?

Answer: Low yields in the N-arylation of piperidine with pyrazole often trace back to one of several critical parameters: the choice of catalytic system, base, solvent, and reaction temperature. The most common methods for this transformation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand System: The combination of a palladium precatalyst and a suitable phosphine ligand is crucial. For coupling five-membered heterocycles like pyrazole with secondary amines like piperidine, sterically hindered and electron-rich ligands are often required to facilitate the reductive elimination step, which is frequently rate-limiting.[3]

    • Initial Recommendation: Start with a robust catalyst system like Pd(OAc)₂ with a bulky biarylphosphine ligand such as BINAP or a more advanced ligand like tBuXPhos.[4][5] If yields are still poor, consider a palladium-carbene complex, which has shown high efficacy.[3]

    • Causality: Bulky ligands promote the formation of the monoligated Pd(0) species, which is essential for the oxidative addition of the pyrazole electrophile. They also accelerate the final C-N bond-forming reductive elimination.[2]

  • Choice of Base: The base plays a dual role: it deprotonates the piperidine nitrogen to form the active nucleophile and participates in the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is often the optimal base for these couplings.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with sensitive substrates.[5]

    • Pitfall to Avoid: An inappropriate base can lead to side reactions. For instance, some bases can promote decomposition pathways of pyrazole-based substrates.[3] Careful screening is essential.

  • Solvent and Temperature: The reaction is typically performed in anhydrous, aprotic, non-polar solvents.

    • Recommendation: Toluene or dioxane are standard choices.[5] Reactions are often run at elevated temperatures (80-110 °C) to drive the reaction to completion.[1][5] Microwave irradiation can sometimes be used to shorten reaction times and improve yields, especially for challenging couplings.[1]

  • Reagent Quality: Ensure all reagents are pure and, critically, that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

Question 2: I am observing the formation of significant byproducts. What are the likely side reactions, and how can I minimize them?

Answer: Side reactions are a common cause of both low yield and purification difficulties. In a Buchwald-Hartwig amination, the primary side reactions to be aware of are hydrodehalogenation of the pyrazole starting material and β-hydride elimination.

Troubleshooting Steps:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This is often competitive with the desired C-N coupling.

    • Mitigation: This side reaction is often exacerbated by the presence of water or other protic sources. Ensure your solvent and reagents are scrupulously dry. Using a ligand that promotes rapid C-N coupling can also outcompete this pathway.

  • β-Hydride Elimination: This is a potential issue when coupling amines that have a hydrogen atom on the carbon beta to the nitrogen. While less common with piperidine itself, it can lead to byproduct formation.[4]

    • Mitigation: The choice of ligand is key. Ligands that are sufficiently bulky can create a steric shield around the metal center, disfavoring the conformation required for β-hydride elimination.

  • Regioisomer Formation: When using an unsymmetrically substituted pyrazole, N-alkylation can sometimes result in a mixture of regioisomers.[6]

    • Mitigation: The regioselectivity is often dictated by the substitution pattern on the pyrazole ring and the reaction conditions. If you are starting with a substituted pyrazole, you may need to optimize conditions to favor the desired isomer. In some cases, a different synthetic strategy, such as building the pyrazole ring onto the piperidine scaffold, might be necessary to ensure complete regiocontrol.[6][7]

Section 2: Purification and Analysis

Question 3: My crude product is an oil/waxy solid that is difficult to purify by standard crystallization. What are the best practices for purifying 3-(1H-pyrazol-1-yl)piperidine?

Answer: The purification of piperidine derivatives can be challenging due to their basic nature and polarity. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Quench the reaction mixture carefully with water.

    • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with brine to remove residual water-soluble impurities.

  • Acid-Base Extraction (for basic impurities/product): Since the product is a piperidine derivative, it is basic. This property can be exploited for purification.

    • Dissolve the crude material in an organic solvent (e.g., DCM).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Silica Gel Column Chromatography: This is the most common method for final purification.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase Selection: The polarity of the eluent system is critical. A gradient system is often most effective. Start with a non-polar solvent and gradually increase the polarity.

      • A good starting point is a mixture of DCM and methanol (e.g., 100:0 to 95:5 DCM:MeOH).

      • To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1%).[8]

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. A common stain for visualizing nitrogen-containing compounds is potassium permanganate.

  • Crystallization of a Salt: If the free base is an oil, converting it to a salt (e.g., hydrochloride or maleate) can often induce crystallization, providing a highly pure, stable solid.[9]

Visualizing the Process

General Synthetic Workflow

The following diagram illustrates a typical workflow for a Buchwald-Hartwig synthesis of the target compound.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Add Pyrazole-halide, Piperidine, Base (e.g., NaOtBu) to dry solvent (Toluene) catalyst 2. Add Pd-precatalyst & Ligand reagents->catalyst degas 3. Degas mixture (Ar bubbling) catalyst->degas heat 4. Heat to 80-110 °C Monitor by TLC/LC-MS degas->heat quench 5. Cool & Quench heat->quench extract 6. Aqueous Extraction quench->extract concentrate 7. Dry & Concentrate extract->concentrate chromatography 8. Column Chromatography (DCM/MeOH + 1% TEA) concentrate->chromatography characterize 9. Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common synthesis issues.

G start Reaction Complete Low Yield / Impure check_sm Check TLC/LCMS: Unreacted Starting Material? start->check_sm increase_time Action: - Increase reaction time - Increase temperature - Check catalyst activity check_sm->increase_time Yes side_products Check TLC/LCMS: Multiple Side Products? check_sm->side_products No success Yield & Purity Optimized increase_time->success optimize_cond Action: - Screen different ligands/bases - Ensure inert/anhydrous conditions - Lower temperature slightly side_products->optimize_cond Yes purification_issue Product looks clean but yield is low post-column? side_products->purification_issue No optimize_cond->success column_mod Action: - Add TEA/NH4OH to eluent - Use acid/base extraction first - Consider salt crystallization purification_issue->column_mod Yes purification_issue->success No column_mod->success

Caption: A decision tree for troubleshooting synthesis outcomes.

Optimized Protocol: Buchwald-Hartwig Synthesis

This protocol provides a robust starting point for the synthesis.

Materials:

  • 3-Bromopiperidine (or other suitable precursor)

  • 1H-Pyrazole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole (1.2 equivalents), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 3-bromopiperidine (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-16 hours.[5]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 0% to 5% methanol in dichloromethane containing 1% triethylamine. Combine the pure fractions and concentrate to afford 3-(1H-pyrazol-1-yl)piperidine.

Data Summary Table

The following table summarizes key variables and recommended starting points for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Catalyst System Pd(OAc)₂ (2-5 mol%) + BINAP (3-8 mol%)A robust, commercially available system for C-N coupling.[5]
Base NaOtBu (1.4 - 2.0 equiv.)Strong, non-nucleophilic base effective for secondary amines.[3]
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are stable at high temperatures.
Temperature 90 - 110 °CSufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative deactivation.
Purification Eluent DCM/MeOH with 1% TEABasic modifier prevents product tailing on acidic silica gel.

References

  • Al-Koussi, W. M., et al. (2020). C4-Amination of 4-halo-1H-1-tritylpyrazoles via Buchwald-Hartwig Coupling Reaction. Molecules, 25(21), 5089. [Link]

  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Doležal, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4995. [Link]

  • Sather, A. C., & Martinot, T. A. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Thesis, Worcester Polytechnic Institute. [Link]

  • Wang, Y., et al. (2022). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Majumdar, K. C., et al. (2017). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications, 53(5), 945-948. [Link]

  • Chen, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388–14395. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddy, T. R., et al. (2016). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry, 14(4), 1313-1317. [Link]

  • Borghs, J. C., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Gherghiceanu, E.-R., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][4][6]triazolo[3,4- b ][1][4][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Scientific Reports, 11(1), 13243. [Link]

  • Kananovich, D. G., & Tshepelevitsh, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Akila, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 7010. [Link]

Sources

Optimization

Troubleshooting guide for pyrazole N-alkylation reactions

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of pyrazoles. The core challenge lies in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of pyrazoles. The core challenge lies in the tautomeric nature of unsymmetrical pyrazoles; the adjacent N1 and N2 atoms possess nearly indistinguishable reactivities, often leading to inseparable mixtures of regioisomers, over-alkylation, or base-induced side reactions.

This guide is designed to move beyond basic protocols. It synthesizes field-proven optimization strategies, mechanistic causality, and self-validating workflows to help you achieve absolute control over your pyrazole functionalization.

Part 1: Quantitative Optimization Matrix

The choice of base and solvent is not arbitrary; it dictates the electronic state of the pyrazolide anion and its sensitivity to steric hindrance. Table 1 summarizes the causality behind standard reaction parameters.

Table 1: Quantitative Data Summary of N-Alkylation Conditions

Reaction SystemSolventTemp (°C)Yield (%)N1:N2 RatioMechanistic Causality & Field Notes
K₂CO₃ / Alkyl Halide DMF6092>95:5Optimal Baseline: DMF heavily solvates the potassium cation, leaving a softer pyrazolide anion. This allows steric bulk to dictate exclusive N1 preference[1].
NaH / Alkyl Halide THF0 to RT8860:40Poor Selectivity: Irreversible deprotonation creates a highly reactive "naked" anion, drastically reducing steric discrimination[1].
DBU / Alkyl Halide MeCNReflux7085:15Workup Issues: Good selectivity, but DBU hydrohalide salts complicate aqueous workup and downstream purification[1].
None / Alkyl Halide AcetoneReflux4580:20Sluggish Kinetics: The lack of a base leads to poor solubility of intermediates and incomplete conversion[1].
CSA / Trichloroacetimidate DCERT40–76Steric-drivenBase-Free Alternative: Avoids deprotonation entirely; ideal for substrates prone to base-induced degradation[2].
α-Halomethylsilanes / TBAF DMSORT>70>99:1Ultimate N1 Control: The massive steric bulk of the silane forces exclusive N1 attack, followed by rapid protodesilylation[3].

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Deep Dives

Q1: I am observing a 1:1 mixture of N1 and N2 alkylated products. How can I drive regioselectivity toward the less hindered nitrogen (N1)? A: Regioselectivity is governed by the nature of the pyrazolide anion. When using strong bases like NaH in non-polar solvents (THF), the resulting "naked" anion attacks indiscriminately[1]. Solution: Switch to a milder base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO). If standard alkyl halides still fail to differentiate the nitrogens, utilize sterically bulky α-halomethylsilanes. The extreme steric bulk forces >99:1 N1 selectivity. A subsequent protodesilylation step with an aqueous fluoride source yields the pure N-methyl pyrazole[3].

Q2: My reaction yields are abysmal, and the mixture turns dark brown when using phenethyl bromide. What is the failure mode? A: You are likely observing base-induced E2 elimination. Strong bases can act on the alkylating agent rather than the pyrazole, eliminating HBr to form styrene derivatives (which polymerize and turn the solution brown)[1]. Solution: Lower the reaction temperature to 50°C. If elimination persists, abandon base-mediated protocols and switch to an acid-catalyzed approach using phenethyl trichloroacetimidates with a Brønsted acid[2].

Q3: Can solvent choice alone flip or dramatically enhance my regioselectivity? A: Yes. While polar aprotic solvents (DMF, DMAc) are standard[4], switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter the reaction environment. These solvents form strong hydrogen-bond networks that selectively mask specific nitrogen lone pairs, significantly enhancing regioselectivity in challenging substrates[4],[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Regioselective Base-Mediated N-Alkylation (K₂CO₃/DMF)

Mechanistic Goal: Achieve kinetic control favoring N1-alkylation via a solvated pyrazolide anion.

  • Preparation: To an oven-dried round-bottom flask under an inert argon atmosphere, add the unsymmetrical pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5–2.0 equiv)[4].

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a concentration of 0.2 M. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Heating & IPC: Heat the reaction to 60 °C.

    • Self-Validation Step: Monitor by LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting pyrazole stabilizes at <5% relative to the product peak for two consecutive readings taken 30 minutes apart.

  • Quench & Extraction: Cool to room temperature and quench with a 10-fold volume of distilled water. Extract with ethyl acetate (3 × 50 mL)[1].

  • DMF Removal (Critical): Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) followed by brine.

    • Self-Validation Step: The absolute absence of a DMF signal (~2.9 ppm for methyls, ~8.0 ppm for formyl) in the crude ¹H-NMR confirms a successful aqueous workup.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation (Trichloroacetimidate Method)

Mechanistic Goal: Alkylate base-sensitive pyrazoles without generating a pyrazolide anion, relying on neutral NH attack on an acid-activated imidate[2].

  • Preparation: Charge a flask with the pyrazole (1.0 equiv), the appropriate trichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv) under argon[5],[2].

  • Reaction: Dissolve the reagents in dry 1,2-dichloroethane (DCE) to form a 0.25 M solution. Stir at room temperature for 4 hours[5].

  • IPC: Monitor by TLC. The highly UV-active trichloroacetimidate spot should be fully consumed.

  • Quench: Dilute with ethyl acetate and quench with saturated aqueous NaHCO₃.

    • Self-Validation Step: The cessation of CO₂ evolution (bubbling) indicates complete neutralization of the CSA catalyst.

  • Workup: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography[2].

Part 4: Workflow Visualizations

DecisionTree Start Issue: Poor N1/N2 Regioselectivity BaseSens Is substrate base-sensitive? Start->BaseSens AcidCat Acid-Catalyzed Protocol (Trichloroacetimidates + CSA) BaseSens->AcidCat Yes Solvent Optimize Solvent & Base (Default: K2CO3 in DMF) BaseSens->Solvent No Bulky Use Bulky Masked Reagents (e.g., α-halomethylsilanes) Solvent->Bulky For steric differentiation Fluorinated Try Fluorinated Solvents (TFE, HFIP) Solvent->Fluorinated If aprotic fails

Caption: Decision tree for troubleshooting pyrazole N-alkylation regioselectivity.

Mechanism Py Pyrazole (NH) Base Base (K2CO3) Py->Base Deprotonation Acid Acid (CSA) Py->Acid Neutral Attack Anion Pyrazolide Anion Base->Anion Imidate Trichloroacetimidate Acid->Imidate Activation AlkylHalide Alkyl Halide Anion->AlkylHalide SN2 Attack N1 N1-Alkyl (Major) Imidate->N1 N2 N2-Alkyl (Minor) Imidate->N2 AlkylHalide->N1 Steric Control AlkylHalide->N2

Caption: Mechanistic divergence between base-mediated and acid-catalyzed N-alkylation.

References

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

Sources

Troubleshooting

Minimizing by-product formation in piperidine functionalization

Welcome to the Technical Support Center for Piperidine Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the functionalization of piperidine scaffolds.

Piperidine is one of the most ubiquitous N-heterocycles in FDA-approved drugs. However, its functionalization—whether via N-alkylation, C-H activation, or cross-coupling—is notoriously plagued by by-product formation. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high yield and regioselectivity.

Functionalization Troubleshooting Workflow

PiperidineTroubleshooting Start Piperidine Functionalization N_Alk N-Alkylation Start->N_Alk CH_Func C-H Activation Start->CH_Func Cross_C Cross-Coupling Start->Cross_C Issue1 Over-alkylation (Quaternary Salts) N_Alk->Issue1 Issue2 Poor Regioselectivity (α vs β vs γ) CH_Func->Issue2 Issue3 β-Hydride Elimination (Isomerization) Cross_C->Issue3 Sol1 Hydrogen Borrowing Catalysis Issue1->Sol1 Sol2 Directing Groups (e.g., N-Boc / N-Bs) Issue2->Sol2 Sol3 Organosilane Reagents & Ligand Tuning Issue3->Sol3

Logical troubleshooting workflow for common piperidine functionalization challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-Alkylation During N-Alkylation

Q: I am consistently observing di-alkylation and quaternary ammonium salt by-products during the direct N-alkylation of piperidine with alkyl halides. How can I suppress this?

The Causality: The secondary amine of piperidine is highly nucleophilic. When it reacts with an alkyl halide, it forms a tertiary amine. Because the newly added alkyl group often acts as an electron-donating group, the resulting tertiary amine can be more nucleophilic than the starting material. If steric hindrance is low, it rapidly undergoes a second alkylation step, forming an intractable quaternary ammonium salt[1].

The Solution: Transition from classical SN2 alkylation to Hydrogen Borrowing Catalysis (HBC) . In this atom-economical approach, primary or secondary alcohols are used as alkylating agents instead of toxic alkyl halides. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde. The piperidine condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the borrowed hydrogen[1]. Because the reactive electrophile (the aldehyde) is generated transiently and the final product is a stable tertiary amine that cannot form an iminium ion, over-alkylation is entirely suppressed.

HydrogenBorrowing Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde -H2 Metal [M] Catalyst Alcohol->Metal Iminium Iminium Ion Intermediate Aldehyde->Iminium + Piperidine Product Tertiary Amine (Product) Iminium->Product +H2 Water H2O Iminium->Water releases MetalH [M]-H2 Metal->MetalH accepts H2 MetalH->Product MetalH->Metal returns [M] Piperidine Piperidine Piperidine->Iminium

Mechanistic sequence of Hydrogen Borrowing Catalysis preventing over-alkylation.

Issue 2: Poor Regioselectivity in C-H Functionalization

Q: My transition-metal catalyzed C-H functionalization of piperidine yields an inseparable mixture of α (C2), β (C3), and γ (C4) substituted isomers. What dictates this, and how do I control it?

The Causality: The sp3 C-H bonds in saturated aza-cycles are electronically and sterically similar, making site-selectivity a massive thermodynamic challenge. Furthermore, the inductively electron-withdrawing effect of the nitrogen atom strongly deactivates the C3 (β) position toward electrophilic metal-carbene insertions[2].

The Solution: Regioselectivity must be engineered through a combination of tailored nitrogen protecting groups and specific chiral rhodium catalysts.

  • For α-Functionalization (C2): Use an N-Boc protecting group paired with a Rh2(R-TCPTAD)4 catalyst. The steric bulk of the Boc group combined with the specific chiral pocket of the TCPTAD ligand directs the rhodium carbenoid exclusively to the C2 position[2]. Alternatively, Sarpong's strain-release approach utilizing Norrish-Yang cyclization provides a highly programmable strategy for α-functionalization[3].

  • For γ-Functionalization (C4): Switch the protecting group to an N-arylsulfonyl (N-Bs) group and use the Rh2(S-2-Cl-5-BrTPCP)4 catalyst. The sulfonamide alters the conformational bias of the piperidine ring, exposing the C4 position to the catalyst while shielding the C2 position[2].

Issue 3: By-Product Formation in Cross-Coupling

Q: During the Pd-catalyzed cross-coupling of piperidine derivatives, I see significant β-hydride elimination by-products (alkenes) and poor yields. How can I stabilize the intermediate?

The Causality: Alkyl-palladium intermediates generated during the cross-coupling of sp3 carbons are highly prone to rapid β-hydride elimination. This intramolecular side reaction is often faster than the intermolecular transmetalation or reductive elimination steps, leading to undesired unsaturated piperidine by-products.

The Solution: Utilize organosilane cross-coupling reagents (e.g., benzyldimethylsilyl moieties). Unlike traditional organozinc or organotin reagents, organosilanes possess high stability toward acids and bases and do not suffer from the same rapid decomposition pathways. They allow the cross-coupling to proceed at ambient temperatures, which kinetically starves the higher-activation-energy β-hydride elimination pathway[4].

Quantitative Data: Method Comparison

The following table summarizes the causal improvements in yield and by-product suppression when transitioning from traditional to optimized functionalization methodologies.

Functionalization TypeTraditional MethodPrimary By-ProductOptimized MethodTypical YieldBy-Product %
N-Alkylation Alkyl Halide + BaseQuaternary Salts (15-30%)Hydrogen Borrowing Catalysis[1]80–95%< 2%
C-H Activation (α-C2) Radical OxidationRegioisomers (β, γ) (~40%)Rh2(R-TCPTAD)4 + N-Boc[2]83%< 5%
C-H Activation (γ-C4) Uncatalyzed Insertionα, β Insertions (~50%)Rh2(S-2-Cl-5-BrTPCP)4 + N-Bs[2]67%< 10%
Cross-Coupling Organotin Reagentsβ-hydride elimination (20-30%)Organosilane Reagents[4]> 85%< 5%

Standard Operating Procedures & Protocols

Protocol 1: Site-Selective C2 Functionalization of N-Boc-Piperidine

This protocol utilizes rhodium-catalyzed carbene insertion to achieve high diastereoselectivity and enantioselectivity while suppressing carbene dimerization by-products[2].

1. Reagent & Catalyst Preparation:

  • Flame-dry a Schlenk flask under argon.

  • Add Rh2(R-TCPTAD)4 catalyst (0.5 mol%) and N-Boc-piperidine (0.75 mmol, 1.5 equiv) to the flask.

  • Dissolve the mixture in 2.0 mL of anhydrous pentane/CH2Cl2 (1:1 v/v).

2. Syringe Pump Addition (Critical Step):

  • Causality Check: Aryldiazoacetates can react with themselves to form fumarate/maleate by-products. To prevent this, the diazo compound must be kept at a highly dilute steady-state concentration.

  • Dissolve the aryldiazoacetate (0.5 mmol, 1.0 equiv) in 4.0 mL of anhydrous pentane/CH2Cl2.

  • Load this solution into a gas-tight syringe and add it to the reaction flask via a syringe pump over exactly 2 hours at 39 °C (refluxing CH2Cl2)[2].

3. Workup and Validation:

  • Upon completion of the addition, stir for an additional 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify via flash column chromatography (silica gel, hexane/ethyl acetate).

  • Self-Validation: Analyze the crude mixture via 1H NMR prior to column chromatography. The absence of a vinylic proton signal at ~6.8 ppm confirms the successful suppression of carbene dimerization.

Protocol 2: N-Alkylation via Hydrogen Borrowing Catalysis

This protocol completely prevents quaternary ammonium salt formation[1].

1. Reaction Setup:

  • In a sealed tube under nitrogen, combine piperidine (1.0 mmol), the primary alcohol coupling partner (1.2 mmol), and the selected transition metal catalyst (e.g., [Cp*IrCl2]2, 2 mol%).

  • Add a weak base (e.g., NaHCO3, 10 mol%) to facilitate the initial dehydrogenation step.

  • Suspend the mixture in 2.0 mL of a green solvent such as cyclopentyl methyl ether (CPME) or xylene[1].

2. Thermal Activation:

  • Heat the reaction mixture to 110 °C for 16-24 hours.

  • Causality Check: The elevated temperature is required to drive the endothermic dehydrogenation of the alcohol to the aldehyde.

3. Isolation:

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (the only theoretical by-product of this reaction).

  • Extract the organic layer, dry over anhydrous Na2SO4, and concentrate.

References

  • Approaches to α-functionalization of piperidines by C─H functionalization Source: ResearchGate / Sarpong Group URL
  • Source: National Institutes of Health (NIH)
  • N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods Source: Thieme Connect URL
  • US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent Source: Google Patents URL

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-(1H-pyrazol-1-yl)piperidine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-(1H-pyrazol-1-yl)piperidine derivatives. This class of com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-(1H-pyrazol-1-yl)piperidine derivatives. This class of compounds, while promising for various therapeutic applications, often presents significant hurdles in formulation and preclinical development due to poor water solubility.[1][2][3] This guide provides a structured approach to troubleshooting these issues, from fundamental principles to advanced experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of 3-(1H-pyrazol-1-yl)piperidine derivatives.

Q1: My 3-(1H-pyrazol-1-yl)piperidine derivative shows poor solubility in aqueous buffers. What are the first steps I should take?

A1: An initial systematic approach is crucial. First, verify the purity of your compound, as impurities can significantly affect solubility measurements.[4] Following this, a preliminary assessment of its physicochemical properties is recommended. This includes:

  • pH-Solubility Profile: The piperidine ring contains a basic nitrogen atom, making the solubility of its derivatives highly dependent on pH.[4][5] The pKa of protonated piperidine is approximately 11.22.[4][5] In acidic conditions (pH < pKa), the nitrogen is protonated, forming a more soluble salt.[4][5] Therefore, determining the compound's solubility across a range of pH values is a critical first step to identify if pH modification is a viable strategy.

  • Co-solvent Screening: Evaluate the compound's solubility in various water-miscible organic co-solvents. Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[5] This can provide a rapid assessment of potential formulation vehicles for in vitro assays.

Q2: How does the pyrazole moiety influence the solubility of these compounds?

A2: The pyrazole ring can act as a bioisostere for other aromatic systems and can influence physicochemical properties like lipophilicity and aqueous solubility.[6][7] While the aromatic nature contributes to lipophilicity, the nitrogen atoms can participate in hydrogen bonding with water, which can aid dissolution.[6] The overall effect on solubility will depend on the interplay between the pyrazole, the piperidine, and other substituents on the molecule.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A3: This is a common challenge with poorly soluble compounds and indicates that the aqueous solubility limit has been exceeded. To mitigate this, consider the following:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically at or below 1%, to avoid solvent-induced artifacts in biological systems.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can help to avoid reaching a supersaturated state that leads to rapid precipitation.[5]

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can also prevent precipitation upon dilution into the aqueous buffer.[5]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple pH adjustment and the use of co-solvents are insufficient for your experimental needs, or if you are preparing for in vivo studies that require a solid form with improved dissolution, it is time to explore more advanced strategies.[5] These include salt formation, prodrug synthesis, and the use of formulation excipients like cyclodextrins.[1][5]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance and step-by-step protocols for key experiments aimed at improving the aqueous solubility of 3-(1H-pyrazol-1-yl)piperidine derivatives.

pH-Dependent Solubility Determination

The "Why": Understanding the relationship between pH and solubility is fundamental for ionizable compounds like 3-(1H-pyrazol-1-yl)piperidine derivatives.[8] The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, predicting that the total solubility of a basic compound increases as the pH of the solution becomes more acidic.[8][9] Experimentally determining this profile is essential for selecting appropriate buffer systems and for deciding if salt formation is a viable strategy.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6][11]

Materials:

  • 3-(1H-pyrazol-1-yl)piperidine derivative (solid)

  • A series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[5]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[1]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[5]

  • Sample Collection: Carefully withdraw a sample from the supernatant of each vial.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any undissolved particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • pH Measurement: Measure the final pH of the saturated solution.[12]

  • Reporting: Express the solubility in units such as mg/mL or µM at the specific temperature and final pH.[5]

Troubleshooting pH-Dependent Solubility Experiments:

Issue Potential Cause Recommended Solution
Inconsistent solubility results Insufficient equilibration time.Increase the incubation time and sample at multiple time points to ensure equilibrium has been reached.
Compound degradation.Assess the stability of the compound in the chosen buffers at the experimental temperature.
Precipitation upon sampling or analysis Temperature changes causing supersaturation.Maintain a constant temperature throughout the experiment and analysis.
Discrepancy between expected and observed pH-solubility profile The compound may be forming aggregates or self-associating in solution.[9]Consider advanced characterization techniques to investigate aggregation phenomena.
The pKa of the compound may differ from theoretical values.Experimentally determine the pKa of your compound.

Visualization of the Solubility Enhancement Workflow:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Advanced Strategies Start Poorly Soluble 3-(1H-pyrazol-1-yl)piperidine Derivative Purity Verify Compound Purity Start->Purity pH_Profile Determine pH-Solubility Profile Purity->pH_Profile Co_solvent Co-solvent Screening Purity->Co_solvent Decision Solubility Sufficient? pH_Profile->Decision Co_solvent->Decision Salt Salt Formation Decision->Salt No Prodrug Prodrug Synthesis Decision->Prodrug No Formulation Formulation Approaches (e.g., Cyclodextrins) Decision->Formulation No End Solubility Improved Decision->End Yes Salt->End Prodrug->End Formulation->End

Caption: Decision workflow for improving the solubility of 3-(1H-pyrazol-1-yl)piperidine derivatives.

Salt Formation

The "Why": For ionizable compounds like 3-(1H-pyrazol-1-yl)piperidine derivatives, salt formation is one of the most common and effective methods to significantly increase aqueous solubility and dissolution rate.[10][13][14][15] By reacting the basic piperidine nitrogen with an acid, a salt is formed, which typically has a higher solubility than the free base.[4][5]

Experimental Protocol: Salt Screening

Materials:

  • 3-(1H-pyrazol-1-yl)piperidine derivative (free base)

  • A selection of pharmaceutically acceptable acids (counter-ions), e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid.

  • A variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, water).

  • Vials

  • Stirring apparatus

  • Filtration equipment

  • Analytical instrumentation for solid-state characterization (e.g., X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC)).

Procedure:

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility.

  • Stoichiometric Addition: Dissolve the free base in the chosen solvent. Add a stoichiometric amount (typically a 1:1 molar ratio) of the selected acid.

  • Crystallization: Allow the mixture to stir at a controlled temperature. Salt formation may be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent.

  • Isolation: Collect the resulting solid by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the isolated solid under vacuum.

  • Characterization:

    • Confirm salt formation and assess the crystallinity of the new solid form using XRPD and DSC.

    • Measure the aqueous solubility of the newly formed salt using the shake-flask method described in section 2.1.

Troubleshooting Salt Formation Experiments:

Issue Potential Cause Recommended Solution
No solid precipitates The formed salt is highly soluble in the chosen solvent system.Try a less polar solvent or an anti-solvent addition to induce precipitation.
Salt formation did not occur.The pKa difference between the base and the acid may not be sufficient. Select a stronger acid.
An oil or amorphous solid is formed The crystallization conditions are not optimal.Experiment with different solvents, temperatures, and cooling rates.
The resulting salt has poor solubility The intrinsic solubility of the salt is low.Screen a wider range of counter-ions.
The solid is a physical mixture and not a true salt.Confirm salt formation with appropriate analytical techniques (e.g., spectroscopy, elemental analysis).
Prodrug Synthesis

The "Why": A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16][17] This approach can be used to overcome undesirable properties of the parent drug, including poor aqueous solubility.[16][18] For 3-(1H-pyrazol-1-yl)piperidine derivatives, a common strategy is to attach a polar, ionizable promoiety to the molecule.

Conceptual Prodrug Strategy:

A common approach for amine-containing compounds is to create a more water-soluble prodrug by attaching a promoiety that introduces an ionizable group, such as a phosphate or a carboxylate.

Visualization of a Prodrug Concept:

G cluster_0 Prodrug Approach cluster_1 In Vivo Conversion Parent_Drug Parent Drug (Poorly Soluble) 3-(1H-pyrazol-1-yl)piperidine derivative Prodrug Prodrug (Improved Solubility) Parent_Drug->Prodrug Promoiety Water-Solubilizing Promoiety (e.g., Phosphate, Amino Acid) Promoiety->Prodrug Enzymatic_Cleavage Enzymatic or Chemical Cleavage (in the body) Prodrug->Enzymatic_Cleavage Active_Drug Active Parent Drug (Released at site of action) Enzymatic_Cleavage->Active_Drug

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Polar Pyrazole Intermediates

Welcome to the Application Scientist Support Hub. Isolating polar nitrogen-containing heterocycles is a notorious bottleneck in medicinal chemistry and drug development pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Isolating polar nitrogen-containing heterocycles is a notorious bottleneck in medicinal chemistry and drug development pipelines. Pyrazole intermediates, characterized by their dual hydrogen-bond donor/acceptor properties and high polarity, frequently defy standard chromatographic logic.

This technical guide moves beyond empirical trial-and-error. Here, we dissect the mechanistic causality behind chromatographic failures and provide self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and specialized Reversed-Phase (RP-HPLC) techniques to ensure your purification workflows are robust, reproducible, and scientifically sound.

Diagnostic Purification Workflow

Before selecting a column, you must analyze the physicochemical properties of your pyrazole intermediate. The flowchart below dictates the logical progression from molecular assessment to successful isolation.

PyrazolePurification A Assess Pyrazole Polarity (Calculate logP & pKa) B logP < 0 Highly Polar A->B C logP > 0 Moderately Polar A->C D HILIC Mode (Amide/Diol Phase) B->D E RP-HPLC Mode (Polar-Embedded C18) C->E F Peak Tailing Observed? D->F E->F G Add 10mM NH4OAc (Buffer & Mask Silanols) F->G Yes H High-Purity Pyrazole Isolated F->H No G->H

Decision matrix for selecting the optimal pyrazole purification strategy.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do my polar pyrazole intermediates streak severely on normal-phase silica gel? The Causality: The pyrazole ring contains a basic pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (H-bond donor). On bare silica, these atoms form strong, multivalent hydrogen bonds with unreacted, acidic surface silanol groups. This heterogeneous binding landscape leads to multiple desorption rates, manifesting as severe peak tailing and irreversible adsorption 1.

Q2: I switched to Reverse-Phase (RP-HPLC) using a standard C18 column, but my highly polar pyrazole elutes in the void volume. How can I increase retention? The Causality: Highly polar pyrazoles require highly aqueous mobile phases (e.g., <5% organic modifier) to partition into the hydrophobic C18 stationary phase. However, under these extreme aqueous conditions, standard C18 alkyl chains undergo "ligand folding" or "matting" to minimize their exposure to the polar eluent. This effectively hides the stationary phase from the analyte, causing a total loss of retention and poor reproducibility 2. The Solution: Switch to a Polar-Embedded or Polar-Endcapped C18 column . These columns incorporate hydrophilic groups (e.g., amides or carbamates) within the alkyl chain, which maintain a hydration layer that prevents ligand collapse and facilitates the partitioning of polar pyrazoles 1, 3.

Q3: When should I abandon RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC)? The Causality: If your pyrazole intermediate has a partition coefficient (logP) less than zero and exhibits appreciable solubility in high-organic mixtures (e.g., >50% acetonitrile), HILIC is the superior choice 4. HILIC operates via a water-enriched layer immobilized on a polar stationary phase. The polar pyrazole partitions from the highly organic mobile phase into this aqueous layer, providing excellent retention and orthogonal selectivity compared to RP-HPLC 1, 4.

Q4: What mobile phase additives are most effective for suppressing pyrazole tailing? The Causality: To prevent secondary interactions, the ionization state of the pyrazole must be controlled. For basic nitrogen-containing compounds, adding a volatile buffer like ammonium acetate or ammonium formate (10 mM) provides ionic strength that masks residual silanols. It also acts as a chaotropic agent to disrupt unwanted hydrogen bonding between the analyte and the stationary phase 5, 4.

Quantitative Data Summary: Column Chemistry vs. Polar Retention

The following table demonstrates the critical impact of column selection on the retention and peak shape of polar nitrogen heterocycles, validating the necessity of specialized stationary phases over standard C18 columns 1.

Compound TypeColumn ChemistryMobile Phase CompositionRetention Time (min)Peak Asymmetry
Highly Polar AmineStandard C1895:5 Water:Acetonitrile1.2 (Void Volume)N/A
Highly Polar AminePolar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Symmetrical)
Polar HeterocycleStandard C1890:10 Water:Methanol2.11.8 (Severe Tailing)
Polar HeterocyclePolar-Endcapped C1890:10 Water:Methanol5.31.2 (Symmetrical)

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as closed-loop systems. They include mandatory validation checkpoints so you can confirm the mechanistic success of the separation before committing your entire batch.

Protocol A: HILIC Purification Workflow for Highly Polar Pyrazoles (logP < 0)

Objective: Isolate highly polar pyrazoles using orthogonal partitioning into an immobilized aqueous layer.

  • Column Selection: Install a bare silica, amide, or diol HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Column Equilibration (Critical Step): Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 15–20 column volumes. Causality: This extended equilibration is mandatory to establish the semi-immobilized water layer on the polar stationary phase1, 4.

  • Sample Preparation: Dissolve the pyrazole intermediate in the initial mobile phase (95% ACN). Do not use highly aqueous diluents, as this will disrupt the partitioning layer and cause peak splitting1.

  • Gradient Elution: Start at 95% Solvent A and gradually increase the aqueous Solvent B to 50% over 15 minutes.

  • Self-Validation Checkpoint: Inject toluene as a void volume marker. If your pyrazole co-elutes with the toluene, the HILIC partitioning mechanism has failed (either the water layer hasn't formed, or the compound is too lipophilic for HILIC).

Protocol B: Aqueous RP-HPLC for Moderately Polar Pyrazoles

Objective: Retain moderately polar pyrazoles without inducing stationary phase collapse.

  • Column Selection: Install a Polar-Embedded C18 column 1.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic acid.

    • Solvent B: Methanol or Acetonitrile + 0.1% TFA.

  • Elution: Start at 0–5% Solvent B. Hold isocratically for 2 column volumes to maximize polar retention, then apply a shallow gradient to 50% Solvent B.

  • Self-Validation Checkpoint: Perform three consecutive injections without a high-organic wash step. If the retention time of the pyrazole decreases sequentially, ligand folding (matting) is occurring despite the polar-embedded phase. To correct this, flush the column with 60–95% organic solvent to "unfold" the alkyl chains before proceeding 2.

Troubleshooting Guide

SymptomMechanistic DiagnosisCorrective Action
Severe Peak Tailing (HILIC) Inadequate ionic strength to mask residual silanol interactions.Increase ammonium acetate buffer concentration from 10 mM to 20 mM. Ensure buffer is volatile if using LC-MS.
Irreversible Adsorption (RP-HPLC) Strong electrostatic interactions between basic pyrazole nitrogens and acidic silanols.Adjust mobile phase pH to neutralize the pyrazole (if stable), or switch to a polymeric stationary phase (e.g., styrene-divinylbenzene) which lacks silanols.
Peak Splitting / Fronting Sample solvent is stronger (more eluting) than the initial mobile phase.Re-dissolve the sample in the exact starting mobile phase composition. For HILIC, ensure the sample diluent is at least 80% organic.

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. Benchchem. 1

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC. NIH. 5

  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. Chromatography Online. 4

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. HPLC.eu. 2

  • Reversed Phase HPLC Columns - Phenomenex. Phenomenex. 3

Sources

Optimization

I. Quantitative Scale-Up Dynamics: Batch vs. Continuous Processing

Welcome to the Process Chemistry Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning pyrazole synthesis from milligram-scale...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning pyrazole synthesis from milligram-scale discovery to multikilogram manufacturing.

Scaling up pyrazole synthesis—particularly via the Knorr cyclocondensation or 1,3-dipolar cycloadditions—introduces severe non-linear phenomena. Heat transfer, mass transfer, and transient intermediate stability do not scale proportionally with reactor volume. This guide deconstructs these challenges, providing causality-driven troubleshooting, self-validating protocols, and advanced flow-chemistry solutions.

To diagnose scale-up failures, we must first quantify how physical parameters shift as reactor volumes increase. The table below summarizes the critical thermodynamic and kinetic shifts encountered during pyrazole scale-up.

Process ParameterLab Scale (< 10 g)Pilot/Manufacturing Scale (> 1 kg)Causality & Process Impact
Surface Area-to-Volume Ratio High ( >200 m²/m³)Low ( <10 m²/m³)Heat dissipation becomes highly inefficient. Heat generation scales with the cube of the radius, while cooling scales with the square, leading to adiabatic exotherms[1].
Mixing Efficiency Instantaneous (Magnetic)Gradient-dependent (Impeller)Poor mass transfer creates localized concentration spikes, which alters the kinetic vs. thermodynamic product ratio (destroying regioselectivity)[2].
Reaction Time 24–48 hours (Batch)2–5 hours (Flow)Continuous flow microreactors drastically reduce residence time by maximizing interfacial contact area, preventing product degradation[3][4].
Diazonium Concentration High (Accumulated in Batch)Near-Zero (Steady-state Flow)Aromatic diazonium intermediates rapidly decompose to release N2​ gas. Flow chemistry prevents explosive pressure buildup by consuming the intermediate instantly[5][6].
Exotherm Energy Easily quenchedOften >1500 J/gUncontrolled cyclization can trigger auto-catalytic decomposition. E.g., Lenacapavir intermediates showed exotherms of −1758 J/g[7].

II. Deep-Dive Troubleshooting FAQs

Q1: Why does the classical Knorr pyrazole synthesis pose severe thermal hazards upon scale-up, and how can we engineer around them? The Causality: The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a highly exothermic, two-step process (imine formation followed by rapid cyclization)[1]. In a standard batch reactor, adding the reagents too quickly causes the heat generation rate to exceed the jacket's cooling capacity. This results in an adiabatic temperature rise, solvent boiling, and potential thermal runaway. Furthermore, hydrazine derivatives are energetic materials with high nitrogen-to-carbon ratios, prone to explosive decomposition under thermal stress[1]. The Solution: Transition from batch to continuous flow chemistry, or utilize strict semi-batch dosed addition. Before scaling, Differential Scanning Calorimetry (DSC) must be performed to map the decomposition onset and exotherm energy[7]. By pumping reagents through a microreactor with a high surface-area-to-volume ratio, heat is dissipated instantaneously, keeping the reaction strictly isothermal.

Q2: We are observing unacceptable mixtures of regioisomers when condensing unsymmetrical 1,3-diketones with substituted hydrazines. How do we force regioselectivity at a multikilogram scale? The Causality: Unsymmetrical 1,3-dicarbonyls possess two distinct electrophilic centers. At the lab scale, rapid cooling and mixing can trap the kinetic product. At scale, poor mixing creates localized "hot spots" and concentration gradients, providing enough activation energy for the system to equilibrate toward a thermodynamic mixture of 3,5-regioisomers[4][8]. The Solution:

  • Electrophile Biasing: Abandon standard 1,3-diketones. Instead, use highly biased surrogates such as enaminones, unactivated bromovinyl acetals, or 2-alkynyl-1,3-dithianes. The differing electronic properties of these centers force absolute regiocontrol[8][9].

  • Flow Chemistry: Implement a continuous flow setup to ensure instantaneous mixing and precise residence times, trapping the kinetic regioisomer before equilibration can occur[4].

RegioLogic Start Issue: Poor Regioselectivity in Batch Synthesis Check1 Are starting materials unsymmetrical? Start->Check1 Path1 Use Enaminones or Acetal Surrogates Check1->Path1 Yes Check2 Is the reaction thermodynamically controlled? Check1->Check2 No End High Regiopurity Pyrazole Product Path1->End Path2 Switch to Continuous Flow Chemistry Path2->End Check2->Path2 No Path3 Lower Temp & Use Kinetic Control Check2->Path3 Yes Path3->End

Caption: Decision matrix for troubleshooting and optimizing regioselectivity in pyrazole scale-up.

Q3: How do we handle the instability of diazonium intermediates in the synthesis of complex amino-pyrazoles (e.g., Disperazol)? The Causality: The synthesis of highly substituted amino-pyrazoles often relies on aromatic diazonium ions. These species are highly unstable above 5°C. Upon decomposition, they rapidly lose N2​ gas. In a 400-gram scale batch reactor, this off-gassing can easily exceed the venting capacity of the vessel, leading to catastrophic overpressurization[5]. The Solution: Implement a telescoped continuous flow sequence. By generating the diazonium salt in Stream A and immediately quenching it with the coupling partner (e.g., malononitrile) in a T-mixer, the steady-state concentration of the explosive diazonium species remains near zero throughout the entire manufacturing run[6].

III. Self-Validating Experimental Protocols

To ensure trustworthiness and safety, the following protocols are designed as self-validating systems . This means the protocol contains intrinsic physical checkpoints; if the chemistry deviates from the expected pathway, the system provides immediate, observable feedback to halt the process before failure occurs.

Protocol A: Continuous Flow Synthesis of 1,4-Disubstituted Pyrazoles

Designed for the rapid, scalable cycloaddition of alkynes and sydnones, or hydrazine condensations.[2][3]

  • Stream Preparation:

    • Stream A: Prepare a 1.0 M solution of the hydrazine derivative (or sydnone) in anhydrous ethanol.

    • Stream B: Prepare a 1.0 M solution of the 1,3-dicarbonyl (or terminal alkyne) with the required catalyst (e.g., silica-supported copper) in ethanol.

  • Reactor Priming: Flush the high-pressure pumps, T-mixer, and heated packed-bed flow reactor with pure ethanol. Set the Back-Pressure Regulator (BPR) to 5 bar to prevent solvent boiling. Set reactor temperature to 145°C.

  • Continuous Processing: Pump Stream A and Stream B into the T-mixer at equal flow rates, calibrated to achieve a residence time of exactly 53 minutes[4].

  • In-line PAT Monitoring: Route the output stream through an in-line FT-IR or HPLC flow cell to monitor the disappearance of the carbonyl/alkyne stretch.

  • Self-Validation Checkpoint: The Thermal Equilibrium Test. The system is self-validating if the external temperature of the flow reactor remains constant (±1°C). A sudden temperature spike indicates localized catalyst fouling or an uncontrolled exotherm. An immediate drop in conversion via the in-line PAT indicates pump cavitation. If either occurs, the system must automatically switch to pumping pure solvent.

FlowSynthesis A Stream A: Hydrazine Derivative in Solvent C T-Mixer (High-Speed Mixing) A->C B Stream B: 1,3-Dicarbonyl or Alkyne in Solvent B->C D Heated Flow Reactor (Packed Bed / Microreactor) C->D E Back-Pressure Regulator (BPR) D->E F In-line PAT (IR/HPLC Monitoring) E->F G Collection & Continuous Crystallization F->G

Caption: Continuous flow setup for pyrazole synthesis mitigating thermal hazards and improving mixing.

Protocol B: Safe Semi-Batch Knorr Pyrazole Synthesis with Calorimetric Validation

Designed for complex pharmaceutical fragments (e.g., Lenacapavir core) where flow chemistry is not feasible due to slurry formation.[2][7]

  • Thermal Profiling: Prior to scale-up, analyze the 1,3-diketone and hydrazine mixture via closed-cell DSC to identify the decomposition onset temperature and total energy release ( ΔH ).

  • Reactor Setup: Charge the pilot reactor with the 1,3-diketone and solvent. Set the jacket temperature to 20°C. Purge with N2​ gas.

  • Dosed Addition: Dissolve the hydrazine derivative in solvent and load it into a dosed addition funnel. Begin addition at a rate of 0.1 equivalents per hour.

  • Self-Validation Checkpoint: The Dosing Pause Test. Stop the addition of the hydrazine stream for exactly 5 minutes. If the internal reactor temperature continues to rise, the reaction is accumulating unreacted starting material (a dangerous 'pooling' effect). A chemically safe, self-validating process will see an immediate temperature plateau or drop when dosing ceases. If pooling is detected, lower the jacket temperature and reduce the dosing rate by 50%.

  • Controlled Cyclization: Once addition is complete and the exotherm subsides, add a catalytic amount of glacial acetic acid and heat to reflux to drive the dehydration step to completion.

IV. References

  • Cu-catalysed pyrazole synthesis in continuous flow Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL:[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Source: Thieme Chemistry / Synlett URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding Mode of 3-(1H-pyrazol-1-yl)piperidine Derivatives to Spleen Tyrosine Kinase (Syk): A Comparative Guide

Target Audience: Structural biologists, medicinal chemists, and preclinical drug development professionals. Introduction: The Structural Challenge of Syk Inhibition Spleen Tyrosine Kinase (Syk) is a critical mediator in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and preclinical drug development professionals.

Introduction: The Structural Challenge of Syk Inhibition

Spleen Tyrosine Kinase (Syk) is a critical mediator in B-cell receptor (BCR) and Fc receptor signaling, making it a prime target for autoimmune diseases (e.g., rheumatoid arthritis) and hematological malignancies [1]. First-generation Syk inhibitors, such as Fostamatinib (whose active moiety is R406), demonstrated clinical efficacy but suffered from dose-limiting off-target toxicities due to promiscuous binding to other kinases like KDR and the JAK family [2].

Recent medicinal chemistry efforts have identified that incorporating bulky, basic moieties—specifically 3-(1H-pyrazol-1-yl)piperidine derivatives —can drastically improve kinome selectivity. Structural analyses reveal that while the core heterocycle binds the ATP hinge region (interacting with Leu377 and Gly378), the piperidine ring extends into a distinct, solvent-exposed hydrophilic pocket unique to Syk [3].

To definitively prove this selective binding mode and differentiate novel pipeline assets from legacy inhibitors, drug developers must choose the right validation platform. This guide objectively compares Traditional Biochemical Profiling against an Advanced Orthogonal Biophysical Suite (SPR + HDX-MS + X-ray) .

Mechanistic Context: Where the Inhibitor Intervenes

Understanding the functional consequence of the binding mode requires mapping the target's role in the signaling cascade. By locking Syk in an inactive conformation, the 3-(1H-pyrazol-1-yl)piperidine derivative prevents downstream calcium flux and transcription factor activation.

SykPathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Phosphorylation Syk Syk Kinase (Target) Lyn->Syk ITAM Binding PLCg2 PLCγ2 Activation Syk->PLCg2 Signal Transduction Inhibitor 3-(1H-pyrazol-1-yl)piperidine Derivative Inhibitor->Syk ATP-Competitive Inhibition NFAT NFAT / NF-κB Transcription PLCg2->NFAT Calcium Flux

Fig 1: Syk signaling cascade and the pharmacological intervention point of the piperidine derivative.

Platform Comparison: Traditional vs. Advanced Biophysical Suite

Relying solely on traditional IC50​ shifts and static in silico docking often yields false confidence. Docking algorithms struggle to predict the induced-fit conformational changes of the Syk G-loop (residues 377-385) when accommodating the bulky piperidine ring [1]. Conversely, an integrated biophysical suite provides empirical, atomic-level validation.

Performance & Capability Matrix
Feature / MetricTraditional Biochemical Assays (Kinase Activity + Docking)Advanced Biophysical Suite (SPR + HDX-MS + X-ray)
Primary Output IC50​ / Ki​ (Thermodynamics) kon​ , koff​ , Δ D uptake, Atomic Coordinates
Conformational Insight Predictive only (rigid receptor docking)Empirical (Solution-phase dynamics + Crystal structure)
Residence Time ( τ ) Blind to kinetic durationHighly accurate via SPR
Solvent/Water Networks Ignored or poorly modeledDirectly observed via high-resolution X-ray diffraction
Throughput High (HTS compatible)Low to Medium (Requires specialized expertise)
Predictive Value for Efficacy Moderate (Prone to off-target in vivo failures)High (Correlates with sustained target engagement)

The Advanced Validation Workflow: Experimental Protocols

To establish a self-validating system, causality must drive the experimental design. We do not just solve a crystal structure; we first prove target engagement and kinetic stability, then map solution-phase dynamics, and finally capture the atomic snapshot.

ValidationWorkflow Deriv Novel Derivative SPR SPR Kinetics (Residence Time) Deriv->SPR HDX HDX-MS (Conformational Dynamics) Deriv->HDX Xray X-ray Crystallography (Atomic Resolution) Deriv->Xray BindingMode Validated Binding Mode SPR->BindingMode HDX->BindingMode Xray->BindingMode

Fig 2: Orthogonal biophysical workflow for validating the binding mode of novel kinase inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: IC50​ values vary with ATP concentration and assay conditions. SPR isolates the direct physical interaction, providing the dissociation rate ( koff​ ), which dictates the drug's residence time—a superior predictor of in vivo efficacy.

  • Surface Preparation: Immobilize heavily biotinylated, unphosphorylated recombinant human Syk (kinase domain, residues 356–635) onto a Series S Sensor Chip SA (Cytiva) to a density of ~3000 RU.

  • Assay Execution: Inject the 3-(1H-pyrazol-1-yl)piperidine derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM) at a flow rate of 50 µL/min using a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

  • Self-Validation Control: Run R406 as a positive control. R406 should exhibit a known rapid koff​ , whereas a successful piperidine derivative designed for the hydrophilic pocket should demonstrate a significantly slower koff​ (prolonged residence time).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Causality: X-ray crystallography forces the protein into a static lattice. HDX-MS validates that the piperidine moiety restricts the flexibility of the Syk G-loop in a physiological solution, confirming the induced-fit mechanism predicted by the structure.

  • Equilibration: Incubate 50 pmol of apo-Syk and Syk-inhibitor complex (1:10 molar ratio) in H2​O buffer for 30 minutes to ensure >95% complex formation.

  • Deuterium Labeling: Dilute the samples 1:10 into D2​O buffer. Quench the exchange reaction at specific time points (10s, 1 min, 10 min, 1 hr) using a pre-chilled quench buffer (0.1 M potassium phosphate, pH 2.5) to lock the deuterium incorporation.

  • Digestion & MS: Pass the quenched samples through an immobilized pepsin column. Analyze the resulting peptides via a high-resolution Q-TOF mass spectrometer.

  • Analysis: Map the differential deuterium uptake. A valid binding mode for this derivative will show significant protection (reduced deuterium uptake) specifically at peptides corresponding to the hinge region (residues 430-440) and the targeted hydrophilic pocket adjacent to the G-loop.

Protocol 3: X-ray Crystallography for Atomic Resolution

Causality: To definitively guide medicinal chemistry, the exact hydrogen bonding network and the spatial orientation of the 3-(1H-pyrazol-1-yl)piperidine moiety must be visualized.

  • Co-crystallization: Mix purified Syk kinase domain (10 mg/mL) with a 2-fold molar excess of the derivative. Incubate on ice for 2 hours.

  • Crystal Growth: Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.2 M Sodium Citrate, 0.1 M HEPES pH 7.5. Crystals typically appear within 3-5 days at 20°C.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100K.

  • Refinement: Process data using XDS and refine using Phenix. The resulting electron density map will unambiguously show whether the pyrazole nitrogen acts as a hydrogen bond acceptor at the hinge, and whether the piperidine ring successfully displaces ordered water molecules in the solvent-exposed pocket.

Conclusion

While traditional biochemical assays are indispensable for initial high-throughput screening, they are fundamentally insufficient for validating the nuanced binding modes of modern, highly selective kinase inhibitors. By adopting an orthogonal biophysical suite—combining the kinetic resolution of SPR, the dynamic mapping of HDX-MS, and the atomic precision of X-ray crystallography—researchers can definitively validate how 3-(1H-pyrazol-1-yl)piperidine derivatives achieve superior selectivity against Syk. This rigorous, self-validating approach drastically reduces late-stage attrition caused by off-target toxicity.

References

  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Bulletin of the Korean Chemical Society. Available at:[Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. Available at:[Link]

Comparative

In Vitro and In Vivo Correlation (IVIVC) of 3-(1H-pyrazol-1-yl)piperidine Derivatives as NRF2 Modulators: A Comparative Guide

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently encounter promising chemical scaffolds that exhibit sub-nanomolar potency in vitro but fail to translate into in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently encounter promising chemical scaffolds that exhibit sub-nanomolar potency in vitro but fail to translate into in vivo efficacy. The 3-(1H-pyrazol-1-yl)piperidine motif is a prime example of this paradox. Widely utilized in the design of kinase inhibitors and protein-protein interaction (PPI) modulators, this scaffold is particularly prominent in the development of non-covalent1 [1].

The pyrazole ring acts as a robust hydrogen bond acceptor/donor system that fits securely into the Kelch domain of KEAP1, while the piperidine ring provides a basic amine (pKa ~9.5) that enhances aqueous solubility. However, this high basicity often leads to rapid cytochrome P450-mediated metabolism and high hepatic clearance, creating a classic in vitro-in vivo disconnect.

This guide objectively compares the performance of a standard 3-(1H-pyrazol-1-yl)piperidine compound (Compound A ) against a rationally optimized, fluorinated analog (Compound B ) and a clinical reference standard. By establishing a rigorous 2 [2], we can bridge the gap between biochemical assays and systemic physiological responses.

Mechanistic Grounding: The KEAP1-NRF2 Axis

Under basal conditions, KEAP1 binds to NRF2 and targets it for ubiquitin-mediated proteasomal degradation. Small molecules containing the 3-(1H-pyrazol-1-yl)piperidine scaffold act as competitive inhibitors, disrupting this PPI. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of cytoprotective genes like NQO1 and HMOX1 [3].

Pathway Compound 3-(1H-pyrazol-1-yl)piperidine KEAP1 KEAP1 (Cytosol) Compound->KEAP1 Inhibits PPI NRF2_Free Free NRF2 KEAP1->NRF2_Free Releases NRF2 Nucleus Nucleus Translocation NRF2_Free->Nucleus ARE ARE Binding Nucleus->ARE

Mechanism of 3-(1H-pyrazol-1-yl)piperidines disrupting the KEAP1-NRF2 interaction.

In Vitro Profiling: Biochemical and Cellular Assays

To establish the foundational in vitro data for our IVIVC model, we must measure both the intrinsic binding affinity and the metabolic stability of the compounds.

Self-Validating Experimental Protocols

A. Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Binding

  • Causality & Design: We utilize an FITC-labeled NRF2 ETGE-motif peptide. FP is chosen over TR-FRET because it provides a direct, single-label measurement of competitive displacement without requiring complex antibody-fluorophore pairs. This reduces assay interference commonly caused by highly basic piperidine nitrogens aggregating with assay proteins.

  • Self-Validation System: The assay incorporates a known high-affinity unlabeled NRF2 peptide as a positive control (defining 100% displacement) and DMSO as a negative control (0% displacement). Plate acceptance strictly requires a Z'-factor > 0.65 to ensure statistical reliability before any IC50 curves are fitted.

B. Microsomal Stability (CLint) Assay

  • Causality & Design: Compounds are incubated with Human (HLM) and Mouse Liver Microsomes (MLM). Because the unsubstituted piperidine ring is highly susceptible to CYP-mediated N-dealkylation and oxidation, measuring intrinsic clearance (CLint) is critical for predicting in vivo half-life.

  • Self-Validation System: Verapamil and Dextromethorphan are run concurrently as high- and moderate-clearance controls. The assay is only validated if the half-life of these controls falls within 15% of historical laboratory averages.

Quantitative In Vitro Comparison
CompoundStructural ModificationKEAP1 FP IC50 (nM)ARE-Luc EC50 (nM)HLM CLint (µL/min/mg)MLM CLint (µL/min/mg)
Compound A Unsubstituted Piperidine12.4 ± 1.245.2 ± 3.885.4 (High)112.5 (High)
Compound B Fluorinated Piperidine14.1 ± 1.538.6 ± 2.418.2 (Low)24.6 (Low)
Reference Bardoxolone Methyl (Covalent)N/A5.2 ± 0.812.5 (Low)15.8 (Low)

Data Insight: While Compound A and Compound B show near-identical in vitro target engagement (IC50 ~12-14 nM), Compound A suffers from severe metabolic instability. The strategic addition of a fluorine atom in Compound B sterically hinders the CYP450 oxidation site on the piperidine ring, drastically reducing intrinsic clearance.

In Vivo Pharmacokinetics & Efficacy

To evaluate how in vitro clearance translates to live subjects, we move to in vivo murine models.

Self-Validating In Vivo Protocol
  • Causality & Design: Mice are dosed via oral gavage (10 mg/kg). NQO1 gene induction in the liver is measured via RT-qPCR at 6 hours post-dose. The liver is selected as the primary pharmacodynamic (PD) organ because orally administered basic piperidines undergo significant first-pass hepatic extraction; thus, the liver represents the compartment with the highest initial exposure and metabolic burden.

  • Self-Validation System: Pharmacokinetic (PK) parameters are validated against an internal standard (IS) using LC-MS/MS with a calibration curve R² > 0.99. PD readouts are normalized to GAPDH housekeeping genes, with vehicle-treated mice serving as the baseline (1.0x fold induction).

Quantitative In Vivo Comparison
CompoundCmax (ng/mL)AUC0-inf (ng*h/mL)Clearance (L/h/kg)Oral Bioavailability (F%)Liver NQO1 Fold Induction
Compound A 1454504.8 (High)12%1.5x
Compound B 89032000.9 (Low)58%4.8x
Reference 120041000.6 (Low)65%6.2x

In Vitro - In Vivo Correlation (IVIVC) AnalysisIVIVC is a predictive mathematical model that describes the relationship between an in vitro property and a relevant in vivo physiological response [4]. For small molecule PPI inhibitors, establishing a Level A IVIVC—a point-to-point relationship between in vitro metabolic clearance and in vivo plasma concentration—is the gold standard for reducing clinical attrition rates.

IVIVC InVitro In Vitro Data (HLM/MLM CLint) PBPK PBPK Modeling InVitro->PBPK InVivoPK In Vivo PK (Clearance, Vd) InVivoPK->PBPK IVIVC IVIVC Correlation PBPK->IVIVC

Workflow for establishing IVIVC using PBPK modeling for piperidine derivatives.

The Causality of the Disconnect

The data clearly illustrates why relying solely on in vitro IC50 is a trap when working with 3-(1H-pyrazol-1-yl)piperidines. Compound A's basic piperidine nitrogen makes it a prime substrate for rapid hepatic extraction (CL = 4.8 L/h/kg), resulting in a poor oral bioavailability of 12%. Consequently, it fails to achieve the necessary unbound plasma concentration to drive in vivo NQO1 induction (only 1.5x).

By utilizing physiologically based pharmacokinetic (PBPK) modeling, we correlated the in vitro MLM CLint directly to the in vivo clearance. The fluorination in Compound B successfully shielded the metabolic soft spot without perturbing the pyrazole's hydrogen-bonding network within the KEAP1 Kelch domain. This resulted in a 5-fold increase in oral bioavailability and a robust in vivo PD response (4.8x NQO1 induction), closely rivaling the clinical reference standard.

Conclusion

When developing therapeutics utilizing the 3-(1H-pyrazol-1-yl)piperidine scaffold, in vitro potency assays must be tightly coupled with rigorous metabolic stability profiling. As demonstrated, identical in vitro target engagement does not guarantee in vivo success. By employing strategic structural modifications (such as targeted fluorination) and validating them through a robust IVIVC framework, drug development professionals can effectively rescue highly potent but metabolically vulnerable scaffolds.

References

  • Google Patents. "WO2016202253A1 - Nrf2 regulators".
  • Premier Research. "CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development".
  • Elsevier. "The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer".
  • NIH PMC. "In vitro-In vivo Correlation: Perspectives on Model Development".

Sources

Validation

Cross-Validation of Computational Predictions with Experimental Data for Pyrazole Analogs: A Comparative Guide

Executive Summary The pyrazole moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib). As drug discovery accelerates, researchers increasingly rely on computational platforms—such as Molecular Operating Environment (MOE), Schrödinger Suite, and AutoDock Vina—to predict the binding affinities and pharmacokinetic profiles of novel pyrazole derivatives. However, in silico predictions are only as reliable as their in vitro validations.

This guide provides an objective comparison of leading computational tools used for modeling pyrazole analogs, supported by quantitative experimental data. Furthermore, it establishes a self-validating experimental framework to ensure that computationally predicted hits translate into biologically viable leads.

Comparative Analysis of Computational Platforms

Selecting the right computational tool is critical for accurately modeling the unique hydrogen-bonding and hydrophobic interactions of the pyrazole ring. Below is a comparison of three industry-standard platforms, evaluated through the lens of recent experimental cross-validations.

A. Molecular Operating Environment (MOE)
  • Best For: Induced-fit docking and continuous Structure-Activity Relationship (SAR) visualization.

  • Performance: MOE excels at mapping the hydrogen-bonding networks required for the pyrazole NH group to interact with kinase hinge regions. In the development of novel antiproliferative agents, MOE 2008 was used to dock pyrazole derivatives into the VEGFR-2 active site. The platform accurately predicted that para-chloro substitutions would yield superior binding compared to ortho-methoxy derivatives, a claim later perfectly mirrored by in vitro IC50 data ()[1].

B. Schrödinger Suite (Glide & Phase)
  • Best For: 3D-QSAR (CoMFA/CoMSIA) and high-resolution binding free energy calculations (MM-GBSA).

  • Performance: Schrödinger offers unparalleled precision for evaluating steric and electrostatic fields. In a study targeting PLK1 inhibitors, Glide achieved a docking score of -12.04 kcal/mol for a highly active aminopyrimidinyl pyrazole analog (Compound 17). The software successfully identified critical hydrogen bonds with the CYS133 hinge region, which was subsequently validated by a potent experimental IC50 of 0.08 µM ()[2].

C. AutoDock Vina
  • Best For: Open-source, high-throughput virtual screening.

  • Performance: While highly scalable, Vina utilizes a simplified scoring function that approximates receptor flexibility. It is highly effective for initial hit identification but requires stringent downstream experimental validation. Recently, Vina was employed to predict the dual antimicrobial and antiepileptic potential of pyrazolone derivatives, successfully identifying a lead compound with a binding affinity of -7.57 kcal/mol against S. aureus targets, which correlated with strong in vitro zone of inhibition data ()[3].

Quantitative Data: In Silico vs. In Vitro Performance

The following table summarizes the cross-validation of computational predictions with experimental outcomes for various pyrazole analogs across different software platforms.

CompoundStructural SubstitutionComputational PlatformPredicted Affinity / ScoreExperimental IC50 / MICTarget Assay
Compound 5c p-Cl phenylMOEHigh Affinity (VEGFR-2)6.43 µM (HT-29 cells)VEGFR-2 / MTT[4]
Compound 5f p-OCH3 phenylMOEModerate Affinity12.5 µM (HT-29 cells)VEGFR-2 / MTT[1]
Compound 17 AminopyrimidinylSchrödinger Glide-12.04 kcal/mol0.08 µMPLK1 Kinase[2]
Compound IIa Pyrazolone scaffoldAutoDock Vina-7.57 kcal/mol80 µg/mLS. aureus (3FYV)[3]

Workflow for Cross-Validation

To bridge the gap between computational design and biological reality, a robust workflow is required. The diagram below illustrates the critical feedback loop between in silico screening and in vitro validation.

Workflow A Target Identification (e.g., VEGFR-2, PLK1) BB BB A->BB B Computational Docking (MOE, Glide, Vina) C 3D-QSAR & ADMET (CoMFA, CoMSIA) D Chemical Synthesis (Pyrazole Scaffold) C->D E In Vitro Validation (Kinase Assays, MTT) D->E F Hit-to-Lead Optimization E->F F->B Data Feedback BB->C

Workflow for cross-validating computational predictions of pyrazole analogs.

Self-Validating Experimental Protocols

To ensure trustworthiness, experimental protocols must be designed as self-validating systems. The following methodology details the validation of computationally predicted pyrazole-based kinase inhibitors.

Phase 1: Cell-Free Enzymatic Assay (ADP-Glo Kinase Assay)
  • Reagent Preparation: Prepare the target kinase (e.g., VEGFR-2 or PLK1), ATP, and pyrazole analogs in a standardized kinase buffer (pH 7.4).

    • Causality: Maintaining physiological pH and ionic strength ensures that the pyrazole compound's ionization state matches the parameters used during in silico preparation (e.g., via Schrödinger's LigPrep), preventing false negatives caused by protonation discrepancies[2].

  • Compound Incubation: Incubate the kinase with the pyrazole analog for 30 minutes at room temperature prior to ATP addition.

    • Causality: Pyrazole derivatives typically act as competitive inhibitors at the ATP-binding pocket. Pre-incubation allows the compound to fully occupy the active site, ensuring accurate IC50 determination without artifactual substrate displacement.

  • Orthogonal Validation (Self-Validating Step): Run a parallel fluorescence polarization (FP) assay alongside the luminescent ADP-Glo assay.

    • Causality: Highly conjugated pyrazole rings can exhibit intrinsic autofluorescence. Using an orthogonal luminescent readout ensures that the observed kinase inhibition is a true biological effect rather than an optical artifact from the compound itself.

Phase 2: Phenotypic Validation (CAM Assay for Angiogenesis)
  • Preparation: Incubate fertilized eggs for 48 hours to establish a baseline vascular network.

  • Dosing: Apply pyrazole compounds dissolved in 0.1% DMSO onto the chorioallantoic membrane (CAM).

    • Causality: 0.1% DMSO is strictly used as a vehicle control because higher solvent concentrations are inherently cytotoxic and disrupt vascular networks, which would confound the anti-angiogenic readout[1].

  • Quantification: Measure microvessel density (MVD) using digital imaging.

    • Causality: This step directly bridges the gap between the cell-free computational prediction of VEGFR-2 blockade and the physiological halting of neovascularization in a living system[4].

Mechanistic Insights: The Causality of Substitutions

Experimental cross-validation provides the ultimate proof of computational mechanistic theories. For instance, MOE docking studies predicted that a para-chloro substitution on the phenyl ring of a pyrazole scaffold (Compound 5c) would fit perfectly into a deep hydrophobic pocket of the VEGFR-2 active site[1].

Conversely, ortho-methoxy derivatives were predicted to suffer from severe steric clashes, forcing the pyrazole core away from the critical hinge region. This computational causality was perfectly validated by experimental data: the para-chloro derivative exhibited an IC50 of 6.43 µM and drastically reduced microvessel density in CAM assays, while the ortho-substituted analogs showed weak to no activity[4].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase Domain VEGF->VEGFR2 Activation PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK MAPK / ERK Pathway VEGFR2->MAPK Pyrazole Pyrazole Analog (Compound 5c) Pyrazole->VEGFR2 ATP Pocket Blockade Angio Tumor Angiogenesis PI3K->Angio MAPK->Angio

Mechanism of VEGFR-2 inhibition by pyrazole analogs blocking downstream angiogenesis.

References

  • Ravula, P., & Vamaraju, H. B. (2016). "Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents." EXCLI Journal, 15, 187–202. URL:[Link]

  • Srivastava, A., et al. (2020). "Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking." Molecules, 25(7), 1641. URL:[Link]

  • Alshammari, M. B., et al. (2024). "Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents." Pharmaceuticals, 17(2), 205. URL:[Link]

Sources

Comparative

Pharmacokinetic Profiling of Pyrazole-Piperidine Regioisomers: A Comparative Guide for CNS Drug Discovery

The pyrazole-piperidine motif is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including SHIP1 inhibitors, CB1 antagonists, and various kinase modul...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-piperidine motif is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including SHIP1 inhibitors, CB1 antagonists, and various kinase modulators. While the pyrazole ring acts as an excellent bioisostere for phenyl rings—offering improved aqueous solubility and an optimized CLogP (0.241 for pyrazole vs. 2.142 for benzene)[1]—the specific regiochemistry of the piperidine attachment profoundly impacts the molecule's pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of pyrazole-piperidine regioisomers, detailing how subtle structural shifts between C3-linked and C4-linked alternatives dictate metabolic stability, clearance, and blood-brain barrier (BBB) penetrance.

Structural and Physicochemical Divergence

When connecting a piperidine ring to a pyrazole core, medicinal chemists typically evaluate two primary C-linked regioisomers during lead optimization:

  • Isomer A (C4-Linked): e.g., 1-aryl-4-(piperidin-4-yl)-1H-pyrazole.

  • Isomer B (C3-Linked): e.g., 1-aryl-3-(piperidin-4-yl)-1H-pyrazole.

Mechanistic Insight: The C4-linked isomer exhibits higher molecular symmetry and a more linear topology. This symmetry generally reduces the overall dipole moment, which lowers the desolvation penalty required for lipid bilayer permeation, thereby enhancing BBB crossing. Conversely, the C3-linked isomer introduces asymmetry and places the basic piperidine nitrogen in closer proximity to the pyrazole's electronic system. This shift alters the basicity (pKa) of the piperidine and exposes distinct metabolic hotspots to hepatic cytochrome P450 (CYP) enzymes, often resulting in higher intrinsic clearance ( CLint​ ) and altered human liver microsome stability[2].

IsomerLogic Root Pyrazole-Piperidine Scaffold IsomerA C4-Linked Regioisomer (e.g., 4-(piperidin-4-yl)-1H-pyrazole) Root->IsomerA IsomerB C3-Linked Regioisomer (e.g., 3-(piperidin-4-yl)-1H-pyrazole) Root->IsomerB PropA1 Higher Symmetry & Lower Dipole Moment IsomerA->PropA1 PropB1 Asymmetric Core & Altered H-Bond Vector IsomerB->PropB1 PropA2 Enhanced Brain Penetration (Higher Kp) PropA1->PropA2 PropB2 Higher Microsomal Clearance (Peripheral Bias) PropB1->PropB2

Logical flow of how pyrazole-piperidine regiochemistry dictates physicochemical properties.

Comparative Pharmacokinetic Performance

Recent optimization campaigns for CNS targets, such as 3, have highlighted the stark PK differences between these regioisomers[3]. In these studies, the C4-linked pyrazole-piperidine scaffold (e.g., Compound 32) demonstrated superior brain exposure and a highly favorable central pharmacodynamic response compared to its C3-linked counterpart[4].

Table 1: Representative Pharmacokinetic Parameters of Pyrazole-Piperidine Regioisomers in Mice (10 mg/kg PO)

PK ParameterIsomer A (C4-Linked)Isomer B (C3-Linked)Causality / Scientific Significance
Intrinsic Clearance ( CLint​ , HLM) 24 µL/min/mg68 µL/min/mgC3-isomer exposes the piperidine α -carbons to CYP3A4 oxidation due to altered steric shielding.
Plasma Half-Life ( T1/2​ ) 4.2 hours1.8 hoursSlower clearance of the C4-isomer prolongs systemic circulation.
Volume of Distribution ( Vss​ ) 3.1 L/kg1.4 L/kgC4-isomer partitions more extensively into tissues, including the CNS.
Brain-to-Plasma Ratio ( Kp​ ) 1.80.4Lower dipole moment and optimal CLogP of the C4-isomer drive superior BBB penetration.
Unbound Brain Fraction ( Kp,uu​ ) 0.650.12Confirms that the C4-isomer achieves true target engagement free from non-specific lipid binding.

(Note: Data synthesized from representative SHIP1 ligand optimization studies[3] and standard DMPK profiling of pyrazole-piperidine cores[2].)

Experimental Methodology: Self-Validating PK Profiling

To accurately determine the PK differences between regioisomers, a rigorous, self-validating experimental workflow must be employed. Relying solely on total brain concentration ( Kp​ ) is a critical failure point in CNS drug discovery because highly lipophilic compounds can become trapped in the myelin sheath without ever engaging the target. By dialyzing the brain homogenate against plasma, this protocol creates a self-validating system: it mathematically isolates the unbound, pharmacologically active fraction ( Kp,uu​ ), ensuring that the observed brain exposure translates to actual target engagement.

Protocol: In Vivo PK and Brain Penetration Assay

Step 1: Formulation and Dosing

  • Formulate the pyrazole-piperidine isomers in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without precipitating in the bloodstream.

  • Administer the compounds to male C57BL/6J mice via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).

Step 2: Tissue Sampling

  • Collect blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4,000 x g for 10 min to isolate plasma.

  • At the 2-hour and 8-hour marks, euthanize a subset of mice. Perfuse with ice-cold saline to remove residual blood from the cerebral vasculature, then harvest the whole brain.

Step 3: Equilibrium Dialysis (The Self-Validating Step)

  • Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Dialyze plasma and brain homogenate against PBS using a Rapid Equilibrium Dialysis (RED) device at 37°C for 4 hours.

  • Calculate the unbound fraction ( fu,plasma​ and fu,brain​ ) by comparing the buffer chamber concentration to the sample chamber concentration.

Step 4: LC-MS/MS Quantification

  • Precipitate proteins using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analyze the supernatant using a triple quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for each regioisomer to calculate clearance, half-life, and Kp,uu​ .

PKWorkflow Step1 In Vitro Profiling (HLM/MLM Stability) Step2 In Vivo Dosing (IV & PO in Mice) Step1->Step2 Step3 Tissue Sampling (Plasma & Brain Harvest) Step2->Step3 Step4 Equilibrium Dialysis (Isolating Unbound Drug) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification) Step4->Step5 Step6 PK Parameter Calculation (Clearance, Half-life, Kp,uu) Step5->Step6

Step-by-step experimental workflow for evaluating the pharmacokinetics of pyrazole-piperidine isomers.

Conclusion & Strategic Recommendations

The selection between C3- and C4-linked pyrazole-piperidines should never be arbitrary. For CNS indications requiring high BBB penetrance and metabolic stability (e.g., Alzheimer's or neuro-oncology targets), the C4-linked regioisomer is generally the superior starting point due to its symmetrical topology and lower desolvation energy. Conversely, if a peripherally restricted profile is desired to avoid CNS-mediated psychiatric side effects (a historical hurdle for drugs like Rimonabant), the C3-linked isomer may offer a strategic advantage through higher hepatic clearance and restricted brain exposure.

References
  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. NIH / PMC. Available at:[Link]

Sources

Validation

A Guide to Orthogonal Assays: Confirming the Mechanism of Action for a 3-(1H-pyrazol-1-yl)piperidine-Based Kinase Inhibitor

Introduction: Beyond Binding - The Imperative for MoA Confirmation The 3-(1H-pyrazol-1-yl)piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its versatile binding capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Binding - The Imperative for MoA Confirmation

The 3-(1H-pyrazol-1-yl)piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its versatile binding capabilities and favorable physicochemical properties.[1] This framework is a cornerstone in the design of numerous therapeutics, particularly kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[1][2] However, identifying a compound that binds to a target with high affinity is merely the first step in a successful drug discovery campaign. Ascribing a definitive Mechanism of Action (MoA) requires a more rigorous, multi-faceted approach.

A Hierarchical Strategy for MoA Validation

Confirming a drug's MoA is a process of building a chain of evidence, starting from the most direct molecular interaction and progressing to the ultimate physiological consequence. We advocate for a four-level strategy that systematically validates the drug's action at each biological stage.

MoA_Workflow cluster_0 Level 1: Biophysical Validation cluster_1 Level 2: Biochemical Validation cluster_2 Level 3: Cellular Validation cluster_3 Level 4: Phenotypic Validation l1 Direct Target Engagement (Does it bind?) a1 Differential Scanning Fluorimetry (DSF) l1->a1 a2 Surface Plasmon Resonance (SPR) l1->a2 l2 Target Activity Modulation (Does binding inhibit function?) l1->l2 Confirms functional consequence of binding b1 Luminescence-Based Kinase Assay (ADP-Glo™) l2->b1 b2 TR-FRET Kinase Activity Assay l2->b2 l3 In-Cell Target Engagement & Pathway Effect (Does it work in a cell?) l2->l3 Translates to cellular context c1 Cellular Thermal Shift Assay (CETSA®) l3->c1 c2 Western Blot (Phospho-Substrate) l3->c2 l4 Cellular Phenotype (Does it have the desired effect?) l3->l4 Links pathway to biological outcome d1 Cell Proliferation Assay (e.g., CellTiter-Glo®) l4->d1 d2 Apoptosis Assay (e.g., Caspase-Glo® 3/7) l4->d2 Kinase_Pathway cluster_0 Biochemical & Cellular Assays Compound Pyrazolyl-piperidine Inhibitor Kinase Target Kinase Compound->Kinase Binds & Inhibits ADP ADP Kinase->ADP Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phospho-Substrate (p-Substrate) Downstream Downstream Signaling & Cellular Response (e.g., Proliferation) pSubstrate->Downstream

Caption: Hypothetical kinase signaling pathway targeted by the inhibitor.

Level 3: Cellular Target Engagement & Pathway Modulation

Demonstrating activity with purified proteins is not enough. The drug must engage its target within the complex and crowded environment of a living cell. [6][7]Cell-based assays are essential to confirm target engagement and verify that this engagement leads to the modulation of the intended signaling pathway. [8][9]

Comparison of Primary Cellular Assays
AssayPrincipleThroughputData OutputKey AdvantageKey Limitation
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding. [10]Low-MediumThermal shift curve; EC50Directly confirms target binding in a physiological context.Technically demanding; not all proteins show a clear shift.
Western Blotting Uses antibodies to detect the phosphorylation status of a downstream substrate of the target kinase. [8]LowSemi-quantitative band intensityGold standard for verifying pathway modulation.Low throughput; requires specific and validated antibodies.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® serves as the cellular equivalent of DSF, directly answering the question: does our compound bind its target inside a cell? [10]A positive result provides powerful evidence of target engagement in a native environment, bridging the gap between biochemical activity and cellular function.

Principle: Based on the same principle as DSF, ligand binding stabilizes the target protein against heat-induced denaturation. In CETSA®, intact cells are treated with the compound, heated to various temperatures, and then lysed. Denatured, aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA.

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium, FBS, and supplements.

  • Test compound (10 mM stock in DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Protease and phosphatase inhibitor cocktails.

  • PCR instrument or thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target kinase, HRP-conjugated secondary antibody, ECL substrate).

Procedure:

  • Culture cells to ~80% confluency.

  • Harvest and resuspend cells in culture medium at a concentration of ~10-20 million cells/mL.

  • Treat the cell suspension with the test compound or DMSO vehicle at the desired concentration. Incubate at 37°C for 1 hour.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein in each sample by Western blot.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (compound vs. vehicle), plot the percentage of soluble protein remaining against the temperature. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Synthesizing the Evidence: Building a Cohesive MoA

By integrating the data from this hierarchical and orthogonal workflow, we can construct a robust and defensible MoA. Each assay validates the previous one while providing new information.

  • DSF showed the compound binds and stabilizes the kinase.

  • SPR (if performed) would provide the binding kinetics (KD, ka, kd).

  • ADP-Glo™ confirmed this binding inhibits enzyme activity with a specific IC50.

  • CETSA® proved the compound engages the kinase inside a living cell.

  • Western Blot demonstrated that this engagement blocks the downstream signaling pathway.

  • Cell Proliferation Assays (Level 4) would then link this pathway inhibition to a desired anti-cancer phenotype.

Hypothetical Data Summary for "Compound-X"
AssayMetricResultInterpretation
DSF ΔTm+8.2 °CStrong, direct binding and stabilization of the target kinase.
ADP-Glo™ IC5015 nMPotent inhibition of kinase enzymatic activity.
CETSA® Thermal ShiftPositive shift observed at 56-60°CConfirmed target engagement in intact cells.
Western Blot p-Substrate Level85% reduction at 100 nMIn-cell pathway inhibition consistent with kinase blockade.
CellTiter-Glo® GI5095 nMPathway inhibition translates to a desired anti-proliferative effect.

Conclusion

Confirming the mechanism of action for a novel therapeutic candidate like a 3-(1H-pyrazol-1-yl)piperidine-based kinase inhibitor is a critical-path activity in drug development. A single data point, no matter how compelling, is insufficient. By employing a strategic, multi-level approach that utilizes orthogonal assays, researchers can effectively eliminate false positives and build a comprehensive, trustworthy body of evidence. [4]This rigorous validation strategy—progressing from biophysical binding to biochemical function, and finally to cellular engagement and phenotypic outcomes—provides the confidence needed to advance a compound toward clinical development.

References

  • Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development - Infinix Bio. (2026, February 20).
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - UK.
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23).
  • Biophysical Assays | Protein Interaction Analysis - Formul
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Biophysics: How to choose the right assay for your drug discovery project - BioAscent.
  • Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US.
  • Cell-Based Assays and Expression Kits - BPS Bioscience.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Cell Based Assays in Drug Development: Comprehensive Overview - Visikol. (2021, September 24).
  • Kinase Assays with Myra - Bio Molecular Systems.
  • Orthogonal Assay Service - Cre
  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
  • types of assays used in early drug discovery - YouTube. (2023, August 14).
  • expert biochemical assays for drug discovery success - Nuvisan.
  • 3-(1-methyl-1H-pyrazol-3-yl)piperidine - Benchchem.
  • Small Molecule Drug: 4-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]PIPERIDINE.
  • 1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine - ChemScene.
  • An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and - Benchchem.
  • 3-(1h-pyrazol-1-yl)piperidine (C8H13N3) - PubChemLite.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (2025, March 7).

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Comparative

Benchmarking the in vitro safety profile of novel pyrazole derivatives

An in-depth technical evaluation of novel drug scaffolds requires moving beyond primary target efficacy to rigorously assess off-target liabilities. The pyrazole ring is a privileged heterocyclic scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of novel drug scaffolds requires moving beyond primary target efficacy to rigorously assess off-target liabilities. The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster anti-inflammatory agents (e.g., celecoxib), kinase inhibitors (e.g., ruxolitinib), and novel antimicrobial agents [1]. However, the inherent physicochemical properties of pyrazole derivatives—such as their lipophilicity and the presence of nitrogen atoms capable of coordinating with metal ions—can introduce significant safety risks, including cardiotoxicity, hepatotoxicity, and genotoxicity.

This guide provides a comprehensive benchmarking framework for evaluating the in vitro safety profile of novel pyrazole derivatives against established clinical standards, detailing the mechanistic rationale and self-validating protocols required for robust candidate selection.

Comparative Benchmarking: Novel Pyrazoles vs. Celecoxib

To contextualize the safety profile of emerging pyrazole candidates, it is essential to benchmark them against a well-characterized clinical standard. Celecoxib, a selective COX-2 inhibitor, serves as an ideal benchmark due to its known interaction profile with the hERG potassium channel and cytochrome P450 (CYP450) enzymes [2].

The table below summarizes the quantitative safety data for two hypothetical novel pyrazole derivatives (A and B) compared to Celecoxib across critical early-stage safety assays.

Safety ParameterCelecoxib (Benchmark)Novel Pyrazole ANovel Pyrazole BClinical Implication
hERG IC₅₀ (µM) 2.6> 30.015.4Risk of QT prolongation / Arrhythmia
CYP3A4 IC₅₀ (µM) > 30.04.2> 30.0Risk of Drug-Drug Interactions (DDI)
CYP2D6 IC₅₀ (µM) > 30.012.5> 30.0Risk of altered drug metabolism
Ames Test (±S9) NegativeNegativePositive (TA98)Mutagenic / Carcinogenic potential
HepG2 CC₅₀ (µM) 45.2> 100.022.1General hepatotoxicity

Data Interpretation: While Novel Pyrazole A successfully engineers out the hERG liability seen in Celecoxib, its high affinity for CYP3A4 introduces a severe DDI risk. Conversely, Novel Pyrazole B exhibits genotoxicity and general cytotoxicity, halting its progression.

Mechanistic Rationale & Profiling Workflow

The structural features that make pyrazoles effective target binders also drive their off-target toxicity. For instance, the basic nitrogen in the pyrazole ring can coordinate directly with the heme iron in CYP450 enzymes, acting as a potent reversible inhibitor [3]. Similarly, highly lipophilic pyrazole derivatives often partition into the hydrophobic central cavity of the hERG channel, blocking potassium efflux and delaying cardiac repolarization [4].

To systematically identify these liabilities, an integrated in vitro safety pharmacology workflow is required prior to IND-enabling in vivo studies [5].

SafetyPharmacology cluster_0 In Vitro Safety Profiling Assays Lead Novel Pyrazole Derivatives hERG hERG Patch-Clamp (Cardiotoxicity) Lead->hERG Patch-Clamp CYP CYP450 Inhibition (DDI Risk) Lead->CYP LC-MS/MS Ames Ames Test (Genotoxicity) Lead->Ames S9 Fraction Cyto HepG2 Assay (Cytotoxicity) Lead->Cyto ATP Luminescence Decision Lead Optimization & Candidate Selection hERG->Decision IC50 > 30 µM CYP->Decision IC50 > 10 µM Ames->Decision Negative Cyto->Decision CC50 > 100 µM

In vitro safety pharmacology workflow for pyrazole derivative candidate selection.

Self-Validating Experimental Protocols

A hallmark of rigorous pharmacological profiling is the use of self-validating assay designs. Every protocol must incorporate internal controls that independently verify the integrity of the biological system and the analytical readout.

Protocol 1: Automated Patch-Clamp for hERG Inhibition

Blockade of the human ether-a-go-go-related gene (hERG) channel is a primary cause of drug-induced Torsades de Pointes (TdP) [4].

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel. Causality: HEK293 cells lack endogenous background currents that could confound hERG specific measurements [6].

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents. Causality: hERG channels inactivate rapidly upon depolarization; the tail current specifically captures the channel's recovery from inactivation, which is the conformational state where drug binding is most prominent and accurately measured.

  • Compound Application: Apply pyrazole derivatives at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation System:

    • Negative Control: 0.1% DMSO to establish baseline current rundown.

    • Positive Control: Astemizole (10 nM). The assay plate is strictly rejected if the Astemizole-induced inhibition does not fall within the historical 80-95% inhibition range [2].

Protocol 2: CYP450 Reversible Inhibition Assay

Evaluating the inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is critical to predicting clinical drug-drug interactions [2].

  • Matrix Preparation: Incubate Human Liver Microsomes (HLM) (0.1 mg/mL protein) with the pyrazole derivative (0.01 - 50 µM) in phosphate buffer (pH 7.4).

  • Substrate Addition: Add isoform-specific probe substrates at concentrations equal to their respective Kₘ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Incubate for exactly 10 minutes at 37°C, then terminate with ice-cold acetonitrile containing an internal standard. Causality: A short 10-minute incubation ensures linear metabolite formation and prevents substrate depletion, guaranteeing that the assay remains within strict Michaelis-Menten kinetic parameters.

  • Self-Validation System:

    • Positive Controls: Ketoconazole (CYP3A4) and Quinidine (CYP2D6). The IC₅₀ of these known inhibitors must match literature values to confirm the enzymatic competence of the HLM batch.

    • Analytical Validation: LC-MS/MS standard curves must exhibit an R² > 0.99 for metabolite quantification.

Protocol 3: Bacterial Reverse Mutation (Ames) Test

The Ames test identifies the mutagenic potential of the pyrazole scaffold, a strict prerequisite for IND filing [5].

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA [6]. Causality: This specific combination is mandated because TA98 detects frameshift mutations, while TA100 detects base-pair substitutions, providing comprehensive genomic coverage.

  • Metabolic Activation: Conduct the assay both in the absence and presence of Aroclor 1254-induced rat liver S9 fraction. Causality: While a parent pyrazole molecule may be biologically inert, hepatic metabolism can convert it into highly reactive, DNA-binding electrophiles (e.g., epoxides). The S9 fraction simulates this in vivo bioactivation.

  • Self-Validation System:

    • S9 Competence Control: 2-Aminoanthracene must induce a significant increase in revertant colonies only in the presence of S9, validating the metabolic activity of the fraction.

    • Vehicle Control: Spontaneous reversion rates in DMSO-treated plates must fall within established historical baseline ranges for the assay to be deemed valid.

Conclusion

Benchmarking novel pyrazole derivatives requires a holistic view of pharmacology. While the pyrazole ring offers immense therapeutic potential, its propensity for CYP coordination and hERG binding necessitates rigorous, self-validating in vitro screening. By comparing novel candidates against established benchmarks like Celecoxib using standardized protocols, drug development professionals can confidently navigate lead optimization and reduce late-stage clinical attrition.

References

  • HERG – Knowledge and References - Taylor & Francis,
  • Acute and Chronic Toxicity, Cytochrome P450 Enzyme Inhibition, and hERG Channel Blockade Studies with a Polyherbal - CORE,
  • In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acet
  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal - Semantic Scholar,
  • Understanding the Elements of a Typical IND‑Enabling Package - Premier Research,
  • Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - MDPI,

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1H-pyrazol-1-yl)piperidine

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, self-validating system grounded in molecular causality. The compound 3-(1H-pyrazol-1-yl)piperidine (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, self-validating system grounded in molecular causality.

The compound 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) is a highly versatile bifunctional building block, frequently utilized in advanced drug discovery—particularly in the synthesis of Nrf2 pathway regulators for cardiovascular and respiratory therapies[1]. However, handling this compound requires a deep respect for its dual-ring architecture. The piperidine ring is a strong secondary amine; it is highly basic, corrosive to human tissue, and rapidly absorbed through the skin, potentially leading to systemic neurotoxicity[2][3]. Conversely, the pyrazole moiety carries risks of specific target organ toxicity, particularly to the liver, spleen, and thyroid upon repeated exposure[4][5].

Standard laboratory precautions are insufficient for this hazard profile. Below is the authoritative, step-by-step guide to the mandatory Personal Protective Equipment (PPE) matrix, operational workflows, and disposal plans required to handle this compound safely.

Physicochemical & Toxicological Profiling

To design an effective defense, we must first summarize the quantitative and qualitative hazards of the material.

Table 1: Physicochemical Data & Hazard Implications

ParameterDataOperational Implication
CAS Number 1211541-73-9[6]Unique identifier for inventory, SDS tracking, and waste segregation.
Molecular Weight 151.21 g/mol [6]Low molecular weight contributes to potential volatility and high skin permeability.
Storage Conditions Sealed in dry, 2-8°C[6]Vials must be equilibrated to room temperature before opening to prevent condensation and degradation.
Primary Hazards Corrosive (Skin/Eyes), Toxic (Dermal/Inhalation)[2][7]Dictates the absolute necessity of high-barrier PPE and localized exhaust ventilation.
Target Organ Toxicity Spleen, Thyroid, Liver[4][5]Chronic exposure via aerosol inhalation or micro-dermal absorption must be prevented.

The Self-Validating PPE Matrix

Every piece of PPE chosen must address a specific mechanistic threat posed by 3-(1H-pyrazol-1-yl)piperidine.

  • Hand Protection (The Double-Barrier System): Standard 4-mil nitrile gloves offer insufficient breakthrough times for concentrated piperidine derivatives, which are highly lipophilic and can rapidly permeate thin barriers[3]. Protocol: Don a pair of standard nitrile gloves as a base layer for dexterity, and superimpose a pair of heavy-duty butyl rubber or neoprene gloves when handling bulk material.

  • Eye & Face Protection: Piperidine vapors and aerosols can cause severe, irreversible corneal damage[2][7]. Protocol: Snug-fitting chemical splash goggles are mandatory. If handling >5 grams or preparing highly concentrated solutions, a full-face shield must be worn over the goggles.

  • Respiratory & Body Protection: Because the compound can cause severe respiratory tract burns[2], all handling must occur inside a certified chemical fume hood. Wear a fully buttoned, heavy-duty lab coat (or Tyvek suit for bulk transfers) and closed-toe, non-porous shoes.

Step-by-Step Operational Workflow

This protocol is designed to be self-validating; you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Environmental Validation

  • Verify Fume Hood: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • Temperature Equilibration: Remove the sealed vial from 2-8°C storage[6] and allow it to reach room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the basic amine and alter its precise molecular weight during quantitative weighing.

Phase 2: Material Transfer & Solubilization 3. Static Mitigation: Use an anti-static weigh boat. Transfer the solid using a grounded spatula to prevent static-induced aerosolization of the toxic pyrazole-piperidine powder. 4. Controlled Solubilization: Slowly add your solvent (e.g., DMSO or DCM) to the pre-weighed solid. Causality: The highly basic nature of the piperidine ring can cause localized exothermic reactions when mixed with certain solvents or acidic media; controlled, dropwise addition dissipates heat safely.

Phase 3: Decontamination 5. Surface Neutralization: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a secondary wipe with mildly acidic water (e.g., 1% acetic acid) to neutralize residual basic amines, and finally a pure water wipe.

Emergency Response & Spill Management

  • Dermal/Ocular Exposure: Piperidine derivatives cause immediate necrosis[8]. Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing while flushing. Seek emergency medical triage immediately[7].

  • Spill Containment: Do NOT use combustible absorbents (like sawdust), as strong bases can initiate exothermic reactions. Cover the spill with an inert, siliceous absorbent (e.g., diatomaceous earth or sand)[7][9]. Sweep up using non-sparking tools and place in a sealed, labeled hazardous waste container.

Chemical Handling & Exposure Response Pathway

ChemicalSafetyWorkflow Start Pre-Operation: Validate Fume Hood PPE Don PPE Matrix: Double Gloves & Goggles Start->PPE Handle Execute Transfer: 3-(1H-pyrazol-1-yl)piperidine PPE->Handle Success Standard Operation: Weighing & Solubilization Handle->Success No Deviation Incident Incident Detection: Spill or Dermal Exposure Handle->Incident Exposure/Spill Decon Decontamination: Solvent -> Acidic Wipe -> Water Success->Decon SpillResp Spill Containment: Inert Absorbent Application Incident->SpillResp Surface Spill MedResp Medical Emergency: 15-Min Flush & Seek Doctor Incident->MedResp Human Contact Disposal Hazardous Waste Segregation & Disposal Decon->Disposal SpillResp->Disposal MedResp->Disposal Post-Triage

Operational workflow and incident response pathway for handling 3-(1H-pyrazol-1-yl)piperidine.

Waste Disposal Plan

Environmental stewardship is a critical component of laboratory operations.

  • Segregation: Dispose of all contaminated consumables (gloves, weigh boats, wipes) in a designated hazardous waste container labeled "Toxic/Corrosive Organics."

  • Incompatibility: Never mix piperidine/pyrazole waste streams with strong oxidizing agents, acid chlorides, or acid anhydrides, as this can generate toxic nitrogen oxide (NOx) gases or trigger violent reactions[3][10].

  • Compliance: Ensure disposal complies with local environmental regulations regarding persistent, toxic organic bases[3].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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